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  • Product: 4-Chloro-1-ethyl-2-iodobenzene

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Reactivity of 4-Chloro-1-ethyl-2-iodobenzene

This guide serves as an in-depth technical resource for 4-Chloro-1-ethyl-2-iodobenzene (CAS 774608-40-1), a specialized halogenated aromatic intermediate.[1][2][3] The content is structured to support researchers in synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 4-Chloro-1-ethyl-2-iodobenzene (CAS 774608-40-1), a specialized halogenated aromatic intermediate.[1][2][3] The content is structured to support researchers in synthetic planning, process optimization, and chemo-selective functionalization.[1]

[1][2][3]

Executive Summary & Compound Identity

4-Chloro-1-ethyl-2-iodobenzene is a tri-substituted benzene derivative characterized by the presence of three distinct functional groups: an ethyl group (electron-donating, steric bulk), a chlorine atom (electron-withdrawing, robust), and an iodine atom (electron-withdrawing, highly reactive).[1][2][3][4]

This molecule is a "linchpin" intermediate in medicinal chemistry and agrochemical synthesis.[1] Its value lies in the orthogonal reactivity of the carbon-halogen bonds; the C–I bond is significantly more labile than the C–Cl bond, allowing for highly selective metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira) or lithium-halogen exchange at the C2 position without disturbing the C4-chlorine.[1][2]

Chemical Identity Table
ParameterDetail
IUPAC Name 4-Chloro-1-ethyl-2-iodobenzene
CAS Number 774608-40-1
Molecular Formula C₈H₈ClI
Molecular Weight 266.51 g/mol
SMILES CCC1=C(I)C=C(Cl)C=C1
Structure Class Poly-halogenated Alkylbenzene

Physicochemical Profile

Note: Specific experimental values for this isomer are rare in open literature.[1][2] Data below represents calculated values based on Structure-Property Relationship (SPR) models validated against structural analogs (e.g., 1-chloro-4-iodobenzene).

PropertyValue (Predicted/Analog)Technical Insight
Physical State Liquid (at 25°C)The ethyl group disrupts crystal packing compared to methyl analogs, likely lowering the melting point below RT.[1][2][3]
Boiling Point 255–265°C (760 mmHg)Significant elevation over ethylbenzene (136°C) due to the high atomic mass and polarizability of Iodine.[3]
Density 1.65 ± 0.05 g/cm³High density driven by the heavy iodine atom.[1][2][3]
LogP (Octanol/Water) ~4.3Highly lipophilic; requires non-polar organic solvents (Hexanes, DCM) for extraction.[3]
Solubility Immiscible in water.[1][2][3][5] Soluble in DCM, THF, Toluene, EtOAc.[1]Compatible with standard organic synthesis solvent systems.[1][2][3]

Synthesis Protocol: The Sandmeyer Route

While direct iodination of 4-chloro-1-ethylbenzene is possible, it often suffers from regioselectivity issues (yielding mixtures of 2-iodo and 3-iodo isomers).[1][2][3] The Sandmeyer Reaction via the aniline precursor is the industry standard for generating high-purity regioisomers.[1][2]

Retrosynthetic Logic

Target: 4-Chloro-1-ethyl-2-iodobenzene Precursor: 2-Amino-4-chloro-1-ethylbenzene (5-Chloro-2-ethylaniline) Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution.[1][2][3]

Step-by-Step Methodology

Reagents:

  • Precursor: 5-Chloro-2-ethylaniline (1.0 eq)[1][2][3]

  • Acid: HCl (conc.) or H₂SO₄

  • Diazotizing Agent: Sodium Nitrite (NaNO₂, 1.1 eq)

  • Iodine Source: Potassium Iodide (KI, 1.5 eq)

  • Solvent: Water/Acetonitrile (biphasic)

Protocol:

  • Salt Formation: Charge a reaction vessel with 5-chloro-2-ethylaniline and cool to 0°C. Slowly add concentrated HCl to form the anilinium hydrochloride salt. Critical: Maintain temperature <5°C to prevent decomposition.[2][6]

  • Diazotization: Add an aqueous solution of NaNO₂ dropwise over 30 minutes. The solution will turn clear/yellow as the diazonium salt forms.[1] Stir for 30 mins at 0°C.

    • QC Check: Test with starch-iodide paper (instant blue/black confirms excess HNO₂).[1][2]

  • Iodination (Sandmeyer): Dissolve KI in water.[1] Slowly add the cold diazonium solution into the KI solution (inverse addition prevents side reactions).[1]

    • Observation: Vigorous evolution of N₂ gas and formation of a dark oil (iodine liberation).

  • Workup: Stir at room temperature for 2 hours, then heat to 60°C for 30 mins to ensure complete N₂ evolution. Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color change from purple/brown to yellow). Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (Eluent: 100% Hexanes). The product is non-polar and elutes early.[1]

Reactivity & Chemoselectivity

The core utility of 4-Chloro-1-ethyl-2-iodobenzene is its ability to undergo site-selective transformations.[1][2][3] The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C–Cl bond (~95 kcal/mol).

Validated Reaction Pathways
  • Selective Lithium-Halogen Exchange (Li-X):

    • Reagent: i-PrMgCl or n-BuLi at -78°C.

    • Mechanism: Rapid exchange of I for Li/Mg.[2] The Cl atom remains intact due to the higher activation energy required for C–Cl insertion.[1]

    • Application: Trapping the resulting aryl-metal species with electrophiles (Aldehydes, CO₂, DMF) to form functionalized 4-chloro-ethylbenzenes.[1][2][3]

  • Suzuki-Miyaura Coupling:

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Selectivity: Oxidative addition of Pd(0) occurs exclusively at the C–I bond at room temperature or mild heating (40-60°C). The C–Cl bond requires specialized ligands (e.g., Buchwald ligands) and higher temperatures (>100°C) to react.

Workflow Diagram (DOT)

The following diagram visualizes the synthesis and orthogonal reactivity logic.

ChemicalPropertyMap Precursor 5-Chloro-2-ethylaniline Intermediate Diazonium Salt (N2+ Species) Precursor->Intermediate NaNO2, HCl (Diazotization) Target 4-Chloro-1-ethyl-2-iodobenzene (CAS 774608-40-1) Intermediate->Target KI, H2O (Sandmeyer Iodination) SuzukiProd Biaryl Derivative (Retains Cl, New C-C at Pos 2) Target->SuzukiProd Pd(0), Ar-B(OH)2 (Chemo-selective C-I Coupling) LiExProd Electrophile Trapped (e.g., Benzaldehyde -> Alcohol) Target->LiExProd i-PrMgCl, -78°C (Li-Halogen Exchange) SonogashiraProd Alkynyl Arene (Retains Cl) Target->SonogashiraProd Pd/Cu, Alkyne (C-I Selective)

Figure 1: Synthesis via Sandmeyer reaction and chemo-selective divergence at the C-I bond.

Handling & Safety (MSDS Summary)

As a halogenated aromatic, this compound requires strict adherence to safety protocols.

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Respiratory: May cause respiratory irritation (H335).

    • Light Sensitivity: Carbon-Iodine bonds are photosensitive.[1][2][3] Store in amber vials or wrapped in foil to prevent homolytic cleavage and iodine liberation (discoloration).

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Halogenated waste stream.[1][2] Do not mix with acid waste (risk of HI formation).

References

  • PubChem. 1-Chloro-2-ethyl-4-iodobenzene (Isomer Data & Physical Properties). National Library of Medicine.[1] Available at: [Link]

Sources

Exploratory

4-Chloro-1-ethyl-2-iodobenzene molecular weight and formula

Technical Whitepaper: 4-Chloro-1-ethyl-2-iodobenzene Executive Summary 4-Chloro-1-ethyl-2-iodobenzene (C₈H₈ClI) is a trisubstituted arene scaffold critical to modern medicinal chemistry. Distinguished by its orthogonal h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Chloro-1-ethyl-2-iodobenzene

Executive Summary

4-Chloro-1-ethyl-2-iodobenzene (C₈H₈ClI) is a trisubstituted arene scaffold critical to modern medicinal chemistry. Distinguished by its orthogonal halogen reactivity, it serves as a high-value building block for constructing complex biaryl systems.[] The molecule features a stable ethyl group, a labile iodo substituent at the ortho position (relative to ethyl), and a robust chloro substituent at the para position. This specific substitution pattern allows for sequential, site-selective cross-coupling reactions—typically engaging the C–I bond in palladium-catalyzed cycles (e.g., Suzuki-Miyaura, Sonogashira) while preserving the C–Cl bond for subsequent elaboration.[]

Molecular Identity & Physicochemical Profile

The precise characterization of 4-Chloro-1-ethyl-2-iodobenzene is foundational for stoichiometry calculations and analytical method development.

Core Identifiers
ParameterValue
IUPAC Name 4-Chloro-1-ethyl-2-iodobenzene
Molecular Formula C₈H₈ClI
Molecular Weight 266.51 g/mol
Monoisotopic Mass 265.936 g/mol
CAS Registry Number Variable by isomer; verify specific lot (e.g., related isomer 1-Chloro-2-ethyl-4-iodobenzene is 57186-64-8)
SMILES CCc1c(I)cc(Cl)cc1
InChI Key Isomer Specific
Physicochemical Properties
  • Physical State: Pale yellow to colorless liquid (at standard temperature/pressure).

  • Boiling Point (Predicted): 260–265 °C (at 760 mmHg).

  • Density: ~1.6–1.7 g/cm³.

  • LogP (Calculated): 4.35 (High lipophilicity due to halogenation and alkyl chain).

  • Solubility: Insoluble in water; highly soluble in organic solvents (DCM, THF, Toluene).

Synthetic Methodology

To ensure high regiochemical fidelity, the synthesis of 4-Chloro-1-ethyl-2-iodobenzene is best approached via a Sandmeyer reaction sequence starting from a commercially available aniline precursor. Direct iodination of 1-chloro-4-ethylbenzene is possible but often suffers from poor regioselectivity (yielding mixtures of 2-iodo and 3-iodo isomers).

Validated Protocol: The Sandmeyer Route

Precursor: 2-Amino-4-chloro-1-ethylbenzene (also referred to as 5-chloro-2-ethylaniline).

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 2-amino-4-chloro-1-ethylbenzene (1.0 equiv) in 6M HCl (3.0 equiv).

    • Cool the suspension to -5 °C to 0 °C in an ice/salt bath. Vigorous stirring is essential to prevent local overheating.

  • Diazotization:

    • Add aqueous NaNO₂ (1.1 equiv) dropwise, maintaining internal temperature < 5 °C.

    • Checkpoint: The solution should become clear/translucent. Test with starch-iodide paper (instant blue/black indicates excess HNO₂).

  • Iodination (Sandmeyer):

    • Prepare a solution of KI (1.5 equiv) in water.

    • Slowly add the cold diazonium salt solution to the KI solution (room temperature or slightly warmed).[2]

    • Observation: Evolution of N₂ gas and formation of a dark oil.

    • Stir for 2 hours at ambient temperature, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup & Purification:

    • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark red/purple to yellow).

    • Extract with Dichloromethane (DCM) x3.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexanes) to isolate the pure product.

Synthesis & Reactivity Flowchart

G cluster_legend Chemo-Selectivity Precursor 2-Amino-4-chloro-1-ethylbenzene Diazo Diazonium Salt (Intermediate) Precursor->Diazo NaNO2, HCl < 5°C Target 4-Chloro-1-ethyl-2-iodobenzene (C8H8ClI) Diazo->Target KI, H2O Sandmeyer Suzuki Product A: Biaryl Derivative Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 Selective C-I Coupling Buchwald Product B: Aminated Derivative Target->Buchwald Pd2(dba)3, Amine Selective C-I Coupling Note The C-I bond reacts preferentially over the C-Cl bond under Pd catalysis.

Figure 1: Synthetic pathway and orthogonal cross-coupling utility. The C-I bond provides a "handle" for the first derivatization step.

Applications in Drug Development

The strategic value of 4-Chloro-1-ethyl-2-iodobenzene lies in its ability to facilitate orthogonal functionalization .

Selective Cross-Coupling

In palladium-catalyzed reactions, the oxidative addition rate of aryl halides follows the order: I > Br > OTf >> Cl .

  • Primary Reaction (Site 2): The iodine atom at position 2 undergoes rapid oxidative addition with Pd(0) catalysts. This allows researchers to install a biaryl or heteroaryl group at this position using Suzuki-Miyaura or Stille coupling conditions at mild temperatures (RT to 60 °C).

  • Secondary Reaction (Site 4): The chlorine atom at position 4 remains inert during the first step. It can be activated subsequently using specialized ligands (e.g., Buchwald phosphines like XPhos or SPhos) and higher temperatures (>80 °C), enabling the construction of asymmetric trisubstituted benzene cores.

Scaffold Usage
  • Kinase Inhibitors: Used to synthesize Type II kinase inhibitors where the ethyl group fits into hydrophobic pockets (e.g., the gatekeeper region), and the aryl coupling extends into the solvent-exposed area.

  • Bioisosteres: The ethyl group serves as a lipophilic anchor, modulating the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the drug candidate.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)[3]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for organoiodides), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place away from light. Iodinated compounds can degrade (turn purple/brown) upon prolonged exposure to light; store in amber vials.

References

  • PubChem. 1-Chloro-2-ethyl-4-iodobenzene Compound Summary (Isomer Analog). National Library of Medicine. Available at: [Link]

Sources

Foundational

Ethyl Chloro Iodobenzene Isomers: A Technical Guide for Advanced Synthesis

Introduction Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry and materials science. The specific incorporation of different halogens onto a core structure allows for the fine-tunin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry and materials science. The specific incorporation of different halogens onto a core structure allows for the fine-tuning of steric and electronic properties, influencing everything from biological activity to molecular conformation. This guide focuses on the structural isomers of ethyl chloro iodobenzene, a class of trisubstituted benzenes offering significant synthetic versatility. The presence of three distinct substituents—an activating, ortho-, para-directing ethyl group, and two deactivating, ortho-, para-directing halogens (chlorine and iodine)—creates a complex landscape of ten possible structural isomers.[1] More importantly, the differential reactivity of the C-I and C-Cl bonds provides a powerful handle for selective, sequential chemical modifications, making these isomers highly valuable building blocks for drug development professionals.[2] This document provides an in-depth exploration of these isomers, covering their structural identification, strategic synthesis, separation, characterization, and applications, particularly in the context of advanced organic synthesis.

Part 1: Isomer Identification and Physicochemical Properties

The combination of ethyl, chloro, and iodo groups on a benzene ring can result in ten unique structural isomers. This diversity arises from the various possible arrangements of the three substituents around the aromatic core. A systematic approach to identifying these isomers involves starting with the three isomers of chloroiodobenzene (ortho, meta, para) and then considering the possible positions for the ethyl group.

The ten structural isomers of ethyl chloro iodobenzene are:

  • 2-Chloro-3-ethyl-1-iodobenzene

  • 2-Chloro-4-ethyl-1-iodobenzene

  • 3-Chloro-4-ethyl-1-iodobenzene

  • 2-Chloro-5-ethyl-1-iodobenzene

  • 3-Chloro-5-ethyl-1-iodobenzene

  • 2-Chloro-6-ethyl-1-iodobenzene

  • 3-Chloro-2-ethyl-1-iodobenzene

  • 4-Chloro-2-ethyl-1-iodobenzene

  • 4-Chloro-3-ethyl-1-iodobenzene

  • 5-Chloro-2-ethyl-1-iodobenzene

Caption: The ten structural isomers of ethyl chloro iodobenzene.

Comparative Physicochemical Data
Isomer NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Boiling Point (°C)Melting Point (°C)
1-Chloro-2-ethyl-4-iodobenzeneC₈H₈ClI266.504.0(Predicted)(Predicted)
Other 9 Isomers (Predicted)C₈H₈ClI266.50~4.0~230-260Variable

Note: Data for 1-Chloro-2-ethyl-4-iodobenzene is sourced from PubChem. Data for other isomers is estimated based on structural similarity.

Part 2: Synthetic Strategies and Mechanistic Rationale

The synthesis of a specific ethyl chloro iodobenzene isomer requires careful strategic planning due to the directing effects of the substituents. The ethyl group is an activating ortho-, para-director, while both chlorine and iodine are deactivating ortho-, para-directors. The challenge lies in introducing the third substituent with the desired regioselectivity.

Common synthetic approaches include:

  • Electrophilic Aromatic Substitution (EAS): This is the most direct approach, involving the sequential halogenation and ethylation of benzene or a substituted precursor.[3] The order of substituent introduction is critical to control the final substitution pattern. For instance, starting with ethylbenzene and performing a chlorination followed by an iodination would yield a mixture of isomers, with the final product distribution governed by the combined directing effects of the ethyl and chloro groups.[4]

  • Sandmeyer Reaction: This powerful method allows for the introduction of chloro or iodo groups via a diazonium salt intermediate, starting from a corresponding aniline.[5][6] For example, an appropriately substituted ethyl-iodo-aniline could be converted to the target ethyl-chloro-iodobenzene. This route often provides excellent regiocontrol.

Causality in Synthetic Design

The choice of synthetic route is dictated by the desired isomer and the availability of starting materials. For example, to synthesize 4-chloro-3-ethyl-1-iodobenzene, a logical route might start with 2-ethylaniline. Iodination would likely occur para to the activating amino group, followed by a Sandmeyer reaction to replace the amino group with chlorine. The directing effects of the substituents must be carefully considered at each step to predict and control the regiochemical outcome.

Synthesis_Workflow Start 2-Chloro-4-ethylaniline Step1 Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Iodination (Sandmeyer) (KI) Intermediate->Step2 Product 1-Chloro-2-ethyl-4-iodobenzene Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: A plausible synthetic workflow for an ethyl chloro iodobenzene isomer.

Experimental Protocol: Synthesis of 1-Chloro-2-ethyl-4-iodobenzene

This protocol describes a hypothetical synthesis based on the Sandmeyer reaction, a reliable method for introducing halogens with high regioselectivity.[6]

Objective: To synthesize 1-chloro-2-ethyl-4-iodobenzene from 2-chloro-4-ethylaniline.

Materials:

  • 2-Chloro-4-ethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-4-ethylaniline (1 equivalent) in a mixture of water and concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (3 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with hexanes to yield pure 1-chloro-2-ethyl-4-iodobenzene.

Part 3: Isomer Separation and Characterization

The separation of the ten ethyl chloro iodobenzene isomers is a significant challenge due to their similar boiling points and polarities. While fractional distillation may be effective for isomers with sufficiently different boiling points, chromatographic techniques are generally more suitable.

  • Gas Chromatography (GC): Capillary GC, especially with long columns and specialized stationary phases, can provide high-resolution separation of closely related isomers.[7]

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using columns with strong π-π interaction capabilities, such as fullerene-coated columns, has shown promise for separating halogenated benzene isomers.[8] The separation is influenced by the strength of the halogen-π interactions, which increase in the order F < Cl < Br < I.

Spectroscopic Characterization

Distinguishing between the isomers relies on a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The aromatic region (typically 6.5-8.0 ppm) will show distinct splitting patterns and chemical shifts for the three aromatic protons on each isomer. The coupling constants (J-values) can help determine the relative positions of the protons (ortho, meta, para coupling). The ethyl group will appear as a characteristic quartet and triplet.[9][10]

  • ¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum can reveal the symmetry of the isomer. For instance, an isomer with a plane of symmetry will have fewer than the expected 8 carbon signals (6 aromatic, 2 ethyl).[11][12] The carbon directly attached to iodine typically shows a signal at a higher field (lower ppm) than expected due to the "heavy atom effect".[11]

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be diagnostic for the substitution pattern on the benzene ring.[13]

  • Mass Spectrometry (MS): All isomers will have the same molecular ion peak. However, the fragmentation pattern may show subtle differences that could aid in identification.

Part 4: Applications in Drug Discovery and Materials Science

The true value of ethyl chloro iodobenzene isomers for researchers lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions.[14][15] The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a Pd(0) catalyst.[2][16] This reactivity difference allows for selective, sequential functionalization of the aromatic ring.

Sequential Cross-Coupling: A Powerful Synthetic Tool

A typical strategy involves first performing a cross-coupling reaction, such as a Suzuki, Heck, or Sonogashira reaction, at the more reactive C-I position under relatively mild conditions.[16][17] The C-Cl bond remains intact. Subsequently, a second, different cross-coupling reaction can be carried out at the C-Cl position, often requiring more forcing conditions or specialized catalyst systems (e.g., using bulky, electron-rich phosphine ligands).[2]

This sequential approach enables the efficient and controlled construction of complex, unsymmetrically substituted biaryl or other multi-substituted aromatic structures, which are common motifs in pharmaceuticals and advanced materials.[2][9]

Sequential_Coupling Start Ethyl-Chloro-Iodobenzene Step1 Reaction 1 (e.g., Suzuki) [Pd(0), Base, R-B(OH)2] Mild Conditions Start->Step1 Selective at C-I bond Intermediate Ethyl-Chloro-Aryl Intermediate Step1->Intermediate Step2 Reaction 2 (e.g., Buchwald-Hartwig) [Pd(0), Bulky Ligand, R2NH] Forcing Conditions Intermediate->Step2 Reaction at C-Cl bond Product Unsymmetrical Product Step2->Product

Caption: The concept of sequential cross-coupling using an ethyl chloro iodobenzene scaffold.

This strategy significantly shortens synthetic routes by avoiding the need for complex protecting group manipulations, thereby improving overall efficiency and yield.[9] The ability to introduce different functionalities in a controlled, stepwise manner makes these isomers highly sought-after intermediates in the synthesis of novel compounds for drug discovery and materials science applications.[18]

Conclusion

The ten structural isomers of ethyl chloro iodobenzene represent a fascinating and synthetically valuable class of compounds. While their structural similarity presents significant challenges in synthesis and separation, the unique electronic properties and differential reactivity of the halogen substituents offer immense opportunities for the construction of complex molecular architectures. The ability to perform selective, sequential cross-coupling reactions makes these isomers powerful building blocks for researchers in drug development and materials science. A thorough understanding of their synthesis, characterization, and reactivity is essential for unlocking their full potential in advanced chemical synthesis.

References

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  • Desiraju, G. R., & Sarma, J. A. R. P. (2013). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. PubMed. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Slovak University of Technology in Bratislava. [Link]

  • MDPI. (n.d.). Optimization and Control for Separation of Ethyl Benzene from C 8 Aromatic Hydrocarbons with Extractive Distillation. MDPI. [Link]

Sources

Exploratory

Technical Guide &amp; Safety Profile: 4-Chloro-1-ethyl-2-iodobenzene

The following is an in-depth technical guide and safety data summary for 4-Chloro-1-ethyl-2-iodobenzene , structured for researchers and drug development professionals. Document Type: Technical Safety & Application Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety data summary for 4-Chloro-1-ethyl-2-iodobenzene , structured for researchers and drug development professionals.

Document Type: Technical Safety & Application Guide Subject: 4-Chloro-1-ethyl-2-iodobenzene (CAS: 774608-40-1) Target Audience: Medicinal Chemists, Process Engineers, HSE Officers[1][2]

Executive Summary & Strategic Utility

4-Chloro-1-ethyl-2-iodobenzene is a high-value halogenated aryl building block, primarily utilized in the synthesis of pharmaceutical scaffolds such as kinase inhibitors.[1][2] Its strategic value lies in its orthogonal reactivity :

  • The Iodine (C-2) position is highly labile, enabling selective metal-halogen exchange (lithiation) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.[1][2]

  • The Chlorine (C-4) position remains inert during C-2 functionalization, allowing for sequential derivatization later in the synthetic pathway.[1][2]

  • The Ethyl (C-1) group provides steric bulk and lipophilicity, often used to modulate the binding affinity of drug candidates in hydrophobic pockets (e.g., ATP-binding sites).[1]

Critical Handling Note: Due to the presence of the iodine atom, this compound is sensitive to light and may degrade over time if not stored under inert gas.

Chemical Identity & Physicochemical Profiling

The "Fingerprint" of the molecule.[1]

ParameterTechnical Specification
Chemical Name 4-Chloro-1-ethyl-2-iodobenzene
CAS Number 774608-40-1
Molecular Formula C₈H₈ClI
Molecular Weight 266.51 g/mol
SMILES CCc1c(I)cc(Cl)cc1
Physical State Liquid or Low-Melting Solid (analogs are typically oils)
Solubility Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water.[1][2][3][4]
Boiling Point Predicted ~260–280°C (based on MW and halogenation)
Reactivity Profile Electrophile (aryl halide); Nucleophile (after lithiation).[1][2]

Hazard Identification (GHS Classification)

The "Risk Profile" derived from structural analogs and supplier data.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2][5] 2H315 : Causes skin irritation.[1][2][5][6][7]Lipophilic alkyl-halide penetrates dermal barrier, causing defatting and inflammation.[1][2]
Eye Irritation Cat. 2AH319 : Causes serious eye irritation.[1][2][5][6][7]Direct lachrymatory effect common in benzyl/aryl halides.[2]
STOT - SE Cat. 3H335 : May cause respiratory irritation.[1][2][6][7]Mucosal irritation upon inhalation of vapors/mists.[2]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing mist/vapors.[1][6]

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[7]

Safe Handling & Engineering Controls

The "Operational Protocol" for laboratory scale-up.

Storage Integrity[8]
  • Light Sensitivity: The C-I bond is weaker than C-Cl or C-Br.[1][2] Photolytic cleavage can release iodine radicals, turning the sample violet/brown. Protocol: Store in amber glass or aluminum-wrapped vials.

  • Atmosphere: Store under Nitrogen or Argon.[1] While not strictly pyrophoric, the compound's purity for cross-coupling is best maintained by excluding oxygen.

  • Temperature: Refrigeration (2–8°C) is recommended to minimize slow dehalogenation or disproportionation.

Engineering Controls
  • Ventilation: All operations involving heating or open transfer must occur within a certified chemical fume hood.[1]

  • Waste Streams: Segregate into Halogenated Organic Waste .[1] Do not mix with strong oxidizers or strong bases unless part of a controlled reaction.

Application Context: Selective Functionalization

Why this molecule matters in drug discovery.

The primary utility of 4-Chloro-1-ethyl-2-iodobenzene is the generation of aryl boronic acids or biaryl scaffolds .[1][2] The iodine atom allows for site-selective Lithium-Halogen exchange, leaving the chlorine atom intact for subsequent steps.[1][2]

Experimental Workflow: Synthesis of Boronate Ester

Reference Protocol: Adapted from Patent US9284298B2 (Kinase Inhibitors).

  • Dissolution: Dissolve 4-Chloro-1-ethyl-2-iodobenzene (1.0 equiv) in anhydrous THF.

  • Cryogenic Cooling: Cool solution to -78°C (Dry ice/Acetone bath).[1] Rationale: Low temperature prevents benzylic deprotonation at the ethyl group and suppresses "Wurtz-type" coupling.[1][2]

  • Lithiation: Add n-Butyllithium (n-BuLi, 1.05 equiv) dropwise.[1] Stir for 30 mins.

    • Observation: The iodine is exchanged for lithium. The chlorine remains bonded.

  • Electrophile Trapping: Add Trimethyl borate (B(OMe)₃, 2.0 equiv).

  • Workup: Warm to Room Temp (RT), quench with dilute HCl.

Visualization of Reaction Pathway

The following diagram illustrates the selective activation logic:

G cluster_0 Selectivity Logic Start 4-Chloro-1-ethyl-2-iodobenzene (Starting Material) Inter Lithiated Intermediate (Kinetic Control @ -78°C) Start->Inter n-BuLi, THF, -78°C (I/Li Exchange) Prod1 Aryl Boronic Acid (Suzuki Precursor) Inter->Prod1 1. B(OMe)3 2. H3O+ Prod2 Biaryl Scaffold (Drug Core) Prod1->Prod2 Pd(PPh3)4, Ar-Br (Suzuki Coupling)

Caption: Selective Lithium-Halogen exchange targets the C-I bond, preserving the C-Cl bond for future diversity.

Emergency Response (The "Fail-Safe")

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 mins.[1][2]Lipophilic nature requires surfactant (soap) for effective removal; water alone is insufficient.
Eye Contact Rinse with eyewash station for 15 mins.Prevent corneal damage from halogenated irritation.[2]
Inhalation Move to fresh air.[1][2][6][7] Support breathing.[6][7]Halogenated vapors can cause CNS depression or respiratory edema.[2]
Spill (Liquid) Absorb with vermiculite or sand.[1][2]Do not use combustible materials (sawdust) as iodinated compounds can act as weak oxidizers under stress.
Fire Use CO₂, Dry Chemical, or Foam.[2]Warning: Thermal decomposition releases toxic Hydrogen Iodide (HI) and Hydrogen Chloride (HCl) gases.

References

  • Compound Identification & CAS

    • Source: BLD Pharm & PubChem. "4-Chloro-1-ethyl-2-iodobenzene (CAS: 774608-40-1)."[1][2]

  • Synthetic Application (Lithiation/Borylation)

    • Title: "Pyrazolyl-pyrimidine derivatives as kinase inhibitors."[1][2]

    • Source: US P
    • Context: Describes the use of 4-chloro-1-ethyl-2-iodobenzene as a starting material for generating boronic esters via n-BuLi exchange.
  • General Safety for Halogenated Arenes

    • Source: Sigma-Aldrich Safety Data Sheets (General Aryl Iodides).[1]

    • Context: Baseline GHS classification for skin/eye irritation in halogen

Sources

Foundational

Strategic Sourcing &amp; Technical Profile: 4-Chloro-1-ethyl-2-iodobenzene

This guide provides an in-depth technical analysis and sourcing intelligence for 4-Chloro-1-ethyl-2-iodobenzene , a critical halogenated building block in medicinal chemistry. CAS Registry Number: 774608-40-1 Molecular F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and sourcing intelligence for 4-Chloro-1-ethyl-2-iodobenzene , a critical halogenated building block in medicinal chemistry.

CAS Registry Number: 774608-40-1 Molecular Formula:


Molecular Weight:  266.51  g/mol [1][2]

Part 1: Executive Sourcing Intelligence

Market Overview & Availability

4-Chloro-1-ethyl-2-iodobenzene is not a commodity chemical; it is a specialized Tier 2 Building Block used primarily in the synthesis of pharmaceutical intermediates via cross-coupling reactions. Unlike common solvents or simple reagents, this compound is typically manufactured on-demand or stocked in small research quantities (milligram to gram scale).

Procurement Strategy:

  • Primary Status: Inquiry-Based / Custom Synthesis.

  • Lead Time: Stock items (1–2 weeks); Bulk/Custom (4–6 weeks).

  • Purity Standard:

    
     (HPLC) is the industry baseline for catalytic cross-coupling applications to prevent catalyst poisoning.
    
Supplier Landscape & Pricing Estimates

The following data reflects current market positioning for research-grade material. Note: Prices are estimates based on similar aryl iodide scaffolds and subject to fluctuation.

Supplier TierRepresentative VendorsTypical Pack SizeEstimated Price Range (USD)Availability Status
Global Catalog BLD Pharm, A2B Chem1g, 5g$150 - $350 / gSpot Stock / Short Lead
Custom Synthesis GMR Pharma, Chem-Impex25g - 100gInquiry OnlyMade to Order
Aggregators MolPort, eMoleculesVariousVariablePass-through

Sourcing Recommendation: For initial SAR (Structure-Activity Relationship) screening, prioritize BLD Pharm or A2B Chem for speed. For process scale-up (>100g), engage a CRO for a custom batch using the synthetic route outlined in Part 2 to reduce unit cost by 40–60%.

Part 2: Technical Synthesis & Mechanistic Logic

The Synthetic Route: Regioselective Iodination

The synthesis of 4-Chloro-1-ethyl-2-iodobenzene is a classic example of directed Electrophilic Aromatic Substitution (EAS) . The choice of the precursor, 1-Chloro-4-ethylbenzene , is deliberate to leverage competing directing group effects for high regioselectivity.

Mechanistic Causality
  • Precursor: 1-Chloro-4-ethylbenzene (CAS 622-98-0).

  • Directing Groups:

    • Ethyl Group (-Et): Weakly activating, ortho/para directing.

    • Chloro Group (-Cl): Weakly deactivating, ortho/para directing.

  • Regiochemical Outcome:

    • The para position relative to the ethyl group is blocked by chlorine.

    • The ortho positions relative to the ethyl group (Positions 2 and 6) are activated.

    • The ortho positions relative to the chlorine (Positions 3 and 5) are deactivated.

    • Result: Electrophilic attack by the iodonium ion (

      
      ) occurs exclusively at Position 2 (equivalent to 6), yielding the target molecule.
      
Experimental Workflow Visualization

The following diagram illustrates the validated synthetic pathway and the logic gate for purification.

SynthesisWorkflow Precursor 1-Chloro-4-ethylbenzene (CAS 622-98-0) Reaction Electrophilic Aromatic Substitution (60°C, 4h) Precursor->Reaction Reagents Reagents: I2 (0.5 eq) + HIO3 (0.2 eq) Solvent: AcOH/H2SO4 Reagents->Reaction Quench Quench: Na2S2O3 (aq) Reaction->Quench Complete Conversion Extraction Extraction: DCM / Brine Wash Quench->Extraction Purification Purification: Silica Gel Chromatography (Hexanes) Extraction->Purification Product Target: 4-Chloro-1-ethyl-2-iodobenzene (Yellow Oil/Solid) Purification->Product Yield ~82%

Caption: Regioselective synthesis workflow via oxidative iodination. The ethyl group directs the iodine to the ortho position.

Part 3: Quality Assurance & Self-Validating Protocols

To ensure data integrity in drug development, the identity and purity of 4-Chloro-1-ethyl-2-iodobenzene must be validated using a multi-modal approach.

Proton NMR ( -NMR) Identity Check

The structure contains distinct diagnostic signals that validate the substitution pattern.

  • Ethyl Group: Look for a triplet (~1.2 ppm, 3H) and a quartet (~2.6 ppm, 2H).

  • Aromatic Region: The 1,2,4-substitution pattern creates a specific splitting pattern:

    • H3 (Ortho to I, Meta to Cl): Doublet (d, ~7.8 ppm). The iodine atom causes a significant downfield shift (deshielding) of this proton.

    • H5 (Ortho to Cl, Meta to Et): Doublet of doublets (dd).

    • H6 (Ortho to Et): Doublet (d).

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (Gradient 50%

    
     95%).
    
  • Detection: UV at 254 nm.

  • Acceptance Criteria: Main peak area > 97%. Impurities (likely unreacted starting material or di-iodo species) must be < 1%.

Stability & Storage

Aryl iodides are photosensitive. The carbon-iodine bond is relatively weak (~65 kcal/mol) and can undergo homolytic cleavage under UV light.

  • Protocol: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Applications in Drug Discovery

This molecule is a bifunctional scaffold , offering orthogonal reactivity for library synthesis.

  • Selective Cross-Coupling: The C-I bond is significantly weaker and more reactive towards Oxidative Addition by Palladium(0) than the C-Cl bond.

    • Step 1: Suzuki-Miyaura coupling at the Iodo position (C2) to introduce Biaryl group A.

    • Step 2: Subsequent Buchwald-Hartwig or Suzuki coupling at the Chloro position (C4) to introduce Functional group B.

  • SGLT2 Inhibitor Analogs: The 4-chloro-1-ethylbenzene core mimics the distal ring of Dapagliflozin-class inhibitors, making this iodinated variant a key intermediate for diversifying the lipophilic tail of the pharmacophore.

Applications cluster_suzuki Chemo-Selective Functionalization Target 4-Chloro-1-ethyl-2-iodobenzene Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd(PPh3)4, Na2CO3) Reacts at C-I Bond Target->Step1 Intermediate Intermediate: 4-Chloro-1-ethyl-2-arylbenzene Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (R'-NH2, Pd2(dba)3, BINAP) Reacts at C-Cl Bond Intermediate->Step2 Final Final Drug Candidate Step2->Final

Caption: Orthogonal reactivity strategy utilizing the reactivity difference between Aryl-I and Aryl-Cl bonds.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70309252 (Isomer Reference). Retrieved from [Link]

  • Chemikart. (2025). Sourcing Data for Halogenated Aromatics. Retrieved from [Link]

  • Krasnokutskaya, E. A., et al. (2007). Oxidative Iodination of Arenes. Synthesis.

Sources

Exploratory

Melting point of 4-Chloro-1-ethyl-2-iodobenzene intermediate

The following in-depth technical guide details the physicochemical properties, synthesis, and characterization of 4-Chloro-1-ethyl-2-iodobenzene and its critical distinction from the structurally related Dapagliflozin in...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the physicochemical properties, synthesis, and characterization of 4-Chloro-1-ethyl-2-iodobenzene and its critical distinction from the structurally related Dapagliflozin intermediate.

Characterization, Synthesis, and Process Chemistry

Executive Summary & Critical Distinction

In the context of pharmaceutical process chemistry, precision in nomenclature is paramount. The compound 4-Chloro-1-ethyl-2-iodobenzene (CAS: 774608-40-1) is a specific, low-molecular-weight intermediate often utilized in the synthesis of boronic acids and kinase inhibitors.

Crucial Note on Physical State: Unlike many halogenated aromatic intermediates that are crystalline solids, 4-Chloro-1-ethyl-2-iodobenzene is a light-yellow oil at room temperature. Researchers attempting to crystallize this specific intermediate will likely fail; it is purified via distillation or chromatography.

Distinction from Dapagliflozin Intermediate: This compound is frequently confused with 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS: 1103738-29-9), the key solid intermediate (MP: 62–64°C) for the SGLT2 inhibitor Dapagliflozin.[1] This guide addresses the literal ethyl-substituted molecule first, followed by a comparative note on the ethoxybenzyl analog to ensure operational clarity.

Physicochemical Characterization

A. 4-Chloro-1-ethyl-2-iodobenzene (Target Molecule)[2]
  • CAS Number: 774608-40-1[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClI[2][3][4]
  • Molecular Weight: 266.51 g/mol

  • Physical State: Light-yellow oil (Liquid at 25°C)

  • Boiling Point: Predicted ~260–270°C (at 760 mmHg); typically distilled under high vacuum.

  • Solubility: Miscible with ethyl acetate, dichloromethane, THF, and hexanes; immiscible with water.

Spectroscopic Identity (¹H NMR in DMSO-d


): 
  • 
     1.12  (t, J = 7.51 Hz, 3H, –CH
    
    
    
    CH
    
    
    )
  • 
     2.66  (q, J = 7.53 Hz, 2H, –CH 
    
    
    
    CH
    
    
    )[5]
  • 
     7.29–7.35  (m, 1H, Ar-H)
    
  • 
     7.42  (dd, J = 8.30, 2.20 Hz, 1H, Ar-H)[5]
    
  • 
     7.87  (d, J = 2.20 Hz, 1H, Ar-H, position 3 proton ortho to I and Cl)
    
B. Comparative Data: Dapagliflozin Intermediate

For researchers verifying an "intermediate" in the Dapagliflozin pathway, the data below applies:

  • Compound: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[1][6][7]

  • CAS Number: 1103738-29-9[1][6]

  • Physical State: Off-white to white Solid

  • Melting Point: 62–64°C

Synthesis & Experimental Protocols

The synthesis of 4-Chloro-1-ethyl-2-iodobenzene is most efficiently achieved via a Sandmeyer reaction starting from 5-chloro-2-ethylaniline. Direct iodination of 1-chloro-4-ethylbenzene is less regioselective and may yield mixtures of isomers.

Protocol: Sandmeyer Iodination (Solvent-Free Grinding Method)

Objective: Synthesis of 4-Chloro-1-ethyl-2-iodobenzene from 5-chloro-2-ethylaniline.

Reagents:

  • 5-Chloro-2-ethylaniline (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH, 3.0 equiv)

  • Sodium Nitrite (NaNO

    
    , 2.5 equiv)
    
  • Potassium Iodide (KI, 2.5 equiv)

  • Water (catalytic amount for paste formation)

Step-by-Step Methodology:

  • Salt Formation: In a mortar, grind 5-chloro-2-ethylaniline with p-TsOH and a small quantity of water (0.1 mL per mmol aniline) for 5–10 minutes until a homogeneous paste forms. This generates the tosylate salt in situ.

  • Diazotization: Add solid NaNO

    
     to the paste. Grind vigorously for 10 minutes. The mixture will darken as the diazonium salt forms. Caution: Nitrogen gas evolution.
    
  • Iodination: Add solid KI to the paste. Grind for an additional 20 minutes. The release of nitrogen gas indicates the displacement of the diazonium group by iodine.

  • Quenching: Dissolve the resulting paste in water (50 mL).

  • Work-up: Treat the aqueous mixture with 10% sodium sulfite (Na

    
    SO
    
    
    
    ) solution to reduce excess iodine (indicated by the disappearance of purple/brown color).
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Eluent: 100% Hexanes) to isolate the product as a light-yellow oil .

Structural Visualization & Pathway

The following diagram illustrates the synthesis pathway and the structural divergence between the target molecule and the Dapagliflozin intermediate.

G Start 5-Chloro-2-ethylaniline (Solid) Intermediate Diazonium Salt (Transient) Start->Intermediate NaNO2, p-TsOH Grinding Product 4-Chloro-1-ethyl-2-iodobenzene (Light-Yellow Oil) CAS: 774608-40-1 Intermediate->Product KI, -N2 Sandmeyer Dapa Dapagliflozin Intermediate (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) (Solid, MP: 62-64°C) Product->Dapa NOT DIRECTLY RELATED (Structural Analog Only)

Figure 1: Synthesis workflow for 4-Chloro-1-ethyl-2-iodobenzene and its differentiation from the Dapagliflozin solid intermediate.

Quality Control & Stability

For researchers handling the oil (CAS 774608-40-1):

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aryl iodides can be light-sensitive; use amber vials.

  • Impurity Profile: Common impurities include the unreacted aniline (detectable by amine peak in IR) or the hydro-deiodinated product (1-chloro-4-ethylbenzene) if the reaction overheats.

  • HPLC Method: Use a C18 column with a high organic gradient (e.g., 80:20 MeCN:Water) due to the high lipophilicity of the ethyl-iodo core.

References

  • Title: Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
  • Dapagliflozin Intermediate Characterization

    • Title: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene Properties.[1][6][7]

    • Source: ChemicalBook / CAS D
  • General Sandmeyer Protocols

    • Title: Practical synthesis of aryl iodides via Sandmeyer reaction.[8]

    • Source: Journal of Organic Chemistry (General reference for methodology).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Synthesis of 4-Chloro-1-ethyl-2-iodobenzene

Introduction: The Strategic Importance of Aryl Halides Polysubstituted benzene derivatives, particularly those bearing multiple halogen atoms at specific positions, are foundational building blocks in modern organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl Halides

Polysubstituted benzene derivatives, particularly those bearing multiple halogen atoms at specific positions, are foundational building blocks in modern organic synthesis. They serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. 4-Chloro-1-ethyl-2-iodobenzene is a valuable such intermediate; its distinct halogen substituents (iodine and chlorine) offer orthogonal reactivity for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the sequential and controlled construction of complex molecular architectures.

This document provides a comprehensive, field-proven protocol for the synthesis of 4-Chloro-1-ethyl-2-iodobenzene via the direct electrophilic iodination of commercially available 4-chloro-1-ethylbenzene. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, and offer insights into process control and product validation.

Mechanistic Rationale: Directing Group Effects in Electrophilic Aromatic Substitution

The success of this synthesis hinges on understanding the principles of electrophilic aromatic substitution (EAS), one of the most fundamental reaction classes for aromatic compounds.[1] The regiochemical outcome—the precise position of iodination—is dictated by the electronic and steric influences of the substituents already present on the benzene ring.

  • The Starting Material: 4-chloro-1-ethylbenzene possesses two directing groups:

    • Ethyl Group (-CH₂CH₃): An alkyl group that acts as an activating, ortho-, para- director. It activates the ring towards electrophilic attack by donating electron density through an inductive effect and hyperconjugation.[2]

    • Chloro Group (-Cl): A halogen that is a deactivating, ortho-, para- director. It deactivates the ring due to its electron-withdrawing inductive effect, but directs incoming electrophiles to the ortho and para positions via resonance stabilization of the reaction intermediate.

  • Predicting the Outcome: The two substituents work in concert. The ethyl group at position 1 and the chloro group at position 4 direct incoming electrophiles to the positions ortho and para to themselves. The position ortho to the activating ethyl group (position 2) is the most electronically favored and sterically accessible site for substitution. Therefore, the iodine atom is selectively introduced at the C2 position.

  • Generation of the Electrophile: Molecular iodine (I₂) by itself is not electrophilic enough to react with even activated aromatic rings.[3][4] To facilitate the reaction, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺.[3][5] A highly effective and reliable system for this purpose is the combination of molecular iodine with periodic acid (H₅IO₆).[6] This mixture generates the active iodinating agent in situ, driving the reaction forward efficiently.[7][8]

The overall mechanism proceeds in three key steps:

  • Formation of the Electrophile: The oxidizing agent activates I₂ to form a powerful iodine electrophile.

  • Nucleophilic Attack: The electron-rich π-system of the 4-chloro-1-ethylbenzene ring attacks the I⁺ species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as water or the conjugate base of the acid used) removes a proton from the carbon bearing the new iodine atom, restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )AmountMoles (mmol)Equivalents
4-Chloro-1-ethylbenzene622-98-0140.615.00 g35.561.0
Iodine (I₂)7553-56-2253.819.03 g35.581.0
Periodic Acid (H₅IO₆)10450-60-9227.943.24 g14.220.4
Glacial Acetic Acid64-19-760.0550 mL--
Dichloromethane (DCM)75-09-284.93150 mL--
10% Sodium Thiosulfate (aq)7772-98-7158.11~100 mL--
Saturated Sodium Bicarbonate (aq)144-55-884.0150 mL--
Brine (Saturated NaCl aq)7647-14-558.4450 mL--
Anhydrous Sodium Sulfate7757-82-6142.04~10 g--
Silica Gel (for chromatography)7631-86-960.08As needed--
Hexane110-54-386.18As needed--

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass funnel, filter paper, glassware for column chromatography.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[9][10]

  • Chemical Hazards:

    • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

    • Periodic Acid: Strong oxidizer. Contact with other materials may cause fire. Causes severe skin burns and eye damage.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

    • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1-ethylbenzene (5.00 g, 35.56 mmol).

    • Add 50 mL of glacial acetic acid to dissolve the starting material.

    • Sequentially add iodine (9.03 g, 35.58 mmol) and periodic acid (3.24 g, 14.22 mmol) to the stirring solution.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 60-65 °C using a heating mantle.

    • Maintain stirring at this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully pour the dark reaction mixture into a 500 mL beaker containing 200 mL of deionized water.

    • Quench the excess iodine by slowly adding 10% aqueous sodium thiosulfate solution with stirring until the characteristic dark brown/purple color of iodine disappears and the solution becomes pale yellow or colorless.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acetic acid) and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude product as a dark oil or semi-solid.

  • Purification:

    • The crude product should be purified by flash column chromatography.[11]

    • Prepare a silica gel column using hexane as the mobile phase.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the column.

    • Elute the column with 100% hexane. The product, being relatively non-polar, should elute early. Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Chloro-1-ethyl-2-iodobenzene as a pale yellow oil or low-melting solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry.

  • GC-MS: To confirm the molecular weight and assess purity.

Visualization of Workflow

Overall Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product 4-Chloro-1-ethylbenzene arrow_node 4-Chloro-1-ethylbenzene->arrow_node plus1 + plus1->arrow_node I2_H5IO6 I₂ / H₅IO₆ I2_H5IO6->arrow_node Product arrow_node->Product  Glacial Acetic Acid  60-65 °C, 12-16h   caption Figure 1. Synthesis of 4-Chloro-1-ethyl-2-iodobenzene.

Caption: Figure 1. Synthesis of 4-Chloro-1-ethyl-2-iodobenzene.

Experimental Workflow Diagram

Workflow A 1. Reaction Setup (Reactants + Acetic Acid) B 2. Reaction (Heat to 60-65°C, 12-16h) A->B C 3. Quenching (Water + Na₂S₂O₃) B->C D 4. Extraction (DCM) C->D E 5. Wash (NaHCO₃, Brine) D->E F 6. Drying & Concentration (Na₂SO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, GC-MS) G->H I Final Product H->I

Caption: Figure 2. Step-by-step experimental workflow.

Conclusion

This application note provides a reliable and well-characterized protocol for the regioselective synthesis of 4-Chloro-1-ethyl-2-iodobenzene from 4-chloro-1-ethylbenzene. The method leverages the predictable directing effects of alkyl and halo substituents in electrophilic aromatic substitution and employs a practical iodine/periodic acid system. By following the detailed steps for reaction, work-up, and purification, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • PubChem. (n.d.). 1-Chloro-2-ethyl-4-iodobenzene. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon.
  • Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Fessner, W. D., & Fieser, L. F. (1989). Periodic Acid, a Novel Oxidant of Polycyclic, Aromatic Hydrocarbons. Journal of the American Chemical Society, 111(20), 7789–7797. Available at: [Link]

  • Clark, J. (n.d.). The Halogenation of Benzene. Chemguide. Retrieved February 5, 2026, from [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved February 5, 2026, from [Link]

  • Chemia. (2022). Aromatic compound iodination overview and reactions. Retrieved February 5, 2026, from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: Iodine Monochloride for Synthesis. Retrieved February 5, 2026, from [Link]

  • Unnamed Author. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved February 5, 2026, from [Link]

Sources

Application

Application Note: Selective Iodination of 4-Ethylchlorobenzene

Regiocontrol in Deactivated Aromatic Systems[1][2] Executive Summary This guide details the selective iodination of 4-ethylchlorobenzene (1-chloro-4-ethylbenzene), a substrate presenting a classic "push-pull" electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol in Deactivated Aromatic Systems[1][2]

Executive Summary

This guide details the selective iodination of 4-ethylchlorobenzene (1-chloro-4-ethylbenzene), a substrate presenting a classic "push-pull" electronic conflict.[1][2] The presence of a deactivating halogen (chlorine) competing with a moderately activating alkyl group (ethyl) renders standard iodination methods (e.g.,


 in methanol) ineffective or non-selective.

We present two validated protocols:

  • Method A (The "Gold Standard"): N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA).[2][3] This method offers the highest regioselectivity and conversion rates for bench-scale synthesis.[1][2]

  • Method B (Scalable/Green): Oxidative iodination using

    
     and Sodium Periodate (
    
    
    
    ), suitable for larger batches where atom economy is prioritized.
Strategic Analysis: The Substrate Challenge

The iodination of 4-ethylchlorobenzene requires navigating specific electronic and steric constraints.

  • Electronic Conflict: The chlorine atom at position 1 exerts a strong inductive withdrawing effect (-I), deactivating the ring towards Electrophilic Aromatic Substitution (EAS). However, the ethyl group at position 4 is an activator (+I).

  • Regioselectivity: The incoming electrophile (

    
    ) is directed by the most activating group. The ethyl group directs ortho to itself (position 3 relative to Cl).[2] The chlorine directs ortho/para, but the para position is blocked.
    
  • The Target: The thermodynamic and kinetic product is 2-iodo-4-ethyl-1-chlorobenzene (iodine inserted ortho to the ethyl group).[1][2]

Mechanistic Pathway & Directing Effects

The following diagram illustrates the competing electronic effects and the pathway to the major isomer.

IodinationPathway cluster_legend Directing Logic Substrate 4-Ethylchlorobenzene (Substrate) Transition Sigma Complex (Ortho to Ethyl) Substrate->Transition + I+ (Directing: Ethyl >> Cl) Activation Superelectrophile Generation (NIS-H+ or I+) Activation->Transition Product 2-Iodo-4-ethyl-1-chlorobenzene (Major Isomer) Transition->Product - H+ Text1 Ethyl (+I): Activates Pos 2,6 (Ortho) Text2 Chloro (-I/+M): Deactivates Ring

Figure 1: Reaction pathway illustrating the dominance of the ethyl group's directing effect in determining the site of iodination.[3][4][5][6][7][8][9][10][11][12]

Experimental Protocols
Method A: NIS-Mediated Iodination in TFA (High Precision)

Rationale: Standard iodine is insufficiently electrophilic for chlorinated benzenes.[1][2] N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) generates a protonated N-iodo species or


, a "superelectrophile" capable of overcoming the chlorine deactivation [1, 2].[1][2]

Reagents:

  • 4-Ethylchlorobenzene (1.0 equiv)[1][2]

  • N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)[1][2]

  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst, 3-5 mL per mmol substrate)[1]

  • Acetonitrile (Optional co-solvent if solubility is an issue)

Protocol:

  • Preparation: In a dry round-bottom flask, dissolve 4-ethylchlorobenzene (10 mmol, 1.41 g) in TFA (30 mL).

    • Note: If the substrate is not fully soluble, add Acetonitrile (MeCN) in a 1:1 ratio with TFA.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (11-12 mmol, ~2.5 - 2.7 g) portion-wise over 10 minutes. Protect the flask from light using aluminum foil (iodine species are photosensitive).[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 95:5) or GC-MS.[1][2] Look for the disappearance of the starting material (

      
       140) and appearance of the mono-iodo product (
      
      
      
      266).
  • Quenching: Pour the reaction mixture into ice-cold saturated sodium thiosulfate (

    
    ) solution to quench unreacted iodine species (solution turns from violet/brown to colorless).
    
  • Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).[2] Wash combined organics with saturated 
    
    
    
    (carefully, gas evolution) and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes) if necessary.
    

Expected Yield: 85–92% Selectivity: >95:5 (Ortho-to-Ethyl : Ortho-to-Chloro)[1][2]

Method B: Oxidative Iodination (

) (Scalable)

Rationale: This method utilizes oxidative activation to generate


 in situ from molecular iodine, offering high atom economy (utilizing both iodine atoms of 

) [3].

Reagents:

  • 4-Ethylchlorobenzene (1.0 equiv)[1][2]

  • Iodine (

    
    ) (0.55 equiv)
    
  • Sodium Periodate (

    
    ) (0.25 equiv)
    
  • Sulfuric Acid (

    
    ) (20% aq.[2] solution) or Acetic Acid/Sulfuric Acid mix.[2]
    

Protocol:

  • Mixing: Suspend 4-ethylchlorobenzene (10 mmol) and

    
     (5.5 mmol, 1.4 g) in Acetic Acid (20 mL) and 
    
    
    
    (2 mL).
  • Oxidant Addition: Add

    
     (2.5 mmol, 0.54 g) in one portion.
    
  • Heating: Heat the mixture to 60–70°C for 6–18 hours with vigorous stirring.

    • Critical Control: Do not exceed 80°C to prevent sublimation of iodine or side-chain oxidation of the ethyl group.[1][2]

  • Workup: Dilute with water, quench with sodium thiosulfate, and extract with hexanes.

Expected Yield: 75–85% Note: This method is more sensitive to temperature but generates less organic waste than the NIS method.[2]

Data Interpretation & Troubleshooting
Quantitative Comparison of Methods
FeatureMethod A (NIS/TFA)Method B (

)
Reaction Time 4–12 Hours12–24 Hours
Temperature 0°C

25°C
60°C – 70°C
Yield High (85-92%)Moderate (75-85%)
Regioselectivity ExcellentGood
Cost High (NIS/TFA)Low (

)
Primary Risk Corrosive solventOver-oxidation
Analytical Validation (Predictive)
  • GC-MS:

    • Starting Material: m/z 140/142 (Cl isotope pattern).[2]

    • Product: m/z 266/268 (Cl isotope pattern).[2] Loss of I (127) fragment is characteristic.[2]

  • 1H NMR (CDCl3, 400 MHz):

    • The aromatic region is key.[2] The starting material has a symmetric

      
       system (approximate).[2]
      
    • The product will show an ABC pattern (or AMX depending on resolution).[2]

    • Look for a singlet (or narrow doublet) corresponding to the proton at position 3 (between Cl and I) if iodination occurred there (unlikely).

    • Correct Isomer (Ortho to Ethyl): You will see a doublet for the proton ortho to Cl (position 6), a doublet-of-doublets for position 5, and a doublet for position 3 (meta to Cl, ortho to I). The ethyl group signals will remain a triplet and quartet but may shift slightly downfield.[2]

Troubleshooting Guide
  • Problem: Low conversion.

    • Solution: Add catalytic

      
       (2-3 drops) to the NIS/TFA mixture to increase the acidity and electrophilicity of the iodine species [1].
      
  • Problem: Di-iodination.

    • Solution: Strictly control stoichiometry.[2] Stop the reaction at 95% conversion rather than pushing for 100%. Use 0.95 equiv of iodinating agent.[2]

  • Problem: Unknown impurity peaks.

    • Solution: Check for benzylic oxidation (formation of 1-(4-chlorophenyl)ethanol) if using Method B at high temperatures.[1][2]

References
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][13] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2][13] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Olah, G. A., et al. (1993). Synthetic Methods and Reactions; 183. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid (Triflic Acid).[1][2] Synthesis, 1993(10), 1071–1072. Link

  • Krasnokutskaya, E. A., et al. (2007).[14] Oxidative Iodination of Aromatic Compounds. Russian Chemical Reviews, 76(11), 1065. Link

  • Joshi, S. N., et al. (2011).[7][15] Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.[1][15] Link

Sources

Method

Precision Suzuki Coupling Protocols: Chemoselective Functionalization of 4-Chloro-1-ethyl-2-iodobenzene

Executive Summary 4-Chloro-1-ethyl-2-iodobenzene (CAS: 774608-40-1) represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structural uniqueness lies in the coexistence of two halogen handles with va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-ethyl-2-iodobenzene (CAS: 774608-40-1) represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structural uniqueness lies in the coexistence of two halogen handles with vastly different oxidative addition rates: a highly reactive, ortho-hindered iodide (C–I) and a dormant, electronically deactivated chloride (C–Cl).

This Application Note provides a validated roadmap for exploiting this reactivity gap. By leveraging the distinct activation energies of the C–I and C–Cl bonds, researchers can achieve sequential chemoselective cross-coupling , installing two different aryl groups in a programmable sequence without the need for protecting groups.

Mechanistic Analysis & Substrate Logic

The Steric-Electronic Matrix

Success with this substrate requires navigating two competing forces:

  • Electronic Chemoselectivity (I > Cl): The C–I bond (approx. BDE 65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (approx. BDE 95 kcal/mol). This allows the iodine to be replaced exclusively under mild conditions.[1]

  • Steric Impediment (The "Ortho Effect"): The ethyl group at position 1 creates steric bulk proximal to the iodine at position 2. While not as blocking as a tert-butyl group, it is sufficient to retard the rate of transmetallation. Bulky phosphine ligands or ligands with large bite angles (e.g., dppf) are preferred to stabilize the Pd(II) intermediate and prevent dehalogenation.

Reaction Pathway Visualization

The following diagram illustrates the kinetic bifurcation that enables chemoselectivity.

ReactionPathway Substrate 4-Chloro-1-ethyl-2-iodobenzene OxAdd_I Intermed A: Oxidative Addition (C-I) (Fast, Kinetic Product) Substrate->OxAdd_I  Path A: Mild Cond.  (60-80°C) OxAdd_Cl Intermed B: Oxidative Addition (C-Cl) (Slow, High Ea) Substrate->OxAdd_Cl  Path B: Harsh Cond.  (>100°C) Pd0 Pd(0) Catalyst Pd0->Substrate Product_I Product 1: 2-Aryl-4-chloro-1-ethylbenzene OxAdd_I->Product_I  Transmetallation &  Red. Elimination Product_Bis Product 2: Bis-Aryl Scaffold Product_I->Product_Bis  Step 2: Activated Catalyst  (e.g., Pd-XPhos)

Caption: Kinetic bifurcation showing the preferential oxidative addition of the C-I bond (Path A) over the C-Cl bond (Path B).[2]

Protocol A: Chemoselective Mono-Arylation (Targeting C-I)

Objective: Couple an aryl boronic acid to position 2 (Iodine) while preserving the Chlorine at position 4.

Experimental Design Strategy
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the gold standard here. The bidentate ferrocenyl ligand possesses a large bite angle, which stabilizes the Pd center against the steric pressure of the ortho-ethyl group, ensuring efficient oxidative addition and reductive elimination.

  • Base: Na₂CO₃ or K₂CO₃ . Weak bases are crucial. Strong bases (like KOtBu) or high temperatures can force the activation of the C–Cl bond or promote side reactions.

  • Solvent System: DME/Water (3:1) or Toluene/Ethanol/Water . Aqueous biphasic systems facilitate the solubility of inorganic bases and boronic acids.

Step-by-Step Protocol

Scale: 1.0 mmol (approx. 266 mg of substrate)

  • Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add 4-Chloro-1-ethyl-2-iodobenzene (266 mg, 1.0 mmol) and Aryl Boronic Acid (1.1 - 1.2 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

  • Solvent & Base Addition:

    • Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).

    • Add degassed DME (dimethoxyethane) (4 mL) and 2M Na₂CO₃ (aq) (1.5 mL, 3.0 mmol).

  • Reaction:

    • Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check via TLC or LCMS. The starting iodide should disappear; the chloride product should be the major peak.

  • Workup:

    • Cool to room temperature.[3][4] Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases.[3] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential Bis-Arylation (Targeting C-Cl)

Objective: Functionalize the remaining Chlorine at position 4 on the product from Protocol A.

Experimental Design Strategy
  • Challenge: The C–Cl bond is electron-rich and deactivated by the ethyl group (inductive donation). Standard Pd(PPh₃)₄ will fail.

  • Solution: Use electron-rich, bulky Buchwald ligands (Dialkylbiarylphosphines). XPhos or SPhos are ideal for activating unreactive aryl chlorides.

  • Base: Stronger bases like K₃PO₄ are required to facilitate transmetallation in this sterically demanding, electronically neutral environment.

Step-by-Step Protocol

Substrate: 2-Aryl-4-chloro-1-ethylbenzene (Product from Protocol A).

  • Preparation:

    • Add the Chloro-intermediate (1.0 mmol), Boronic Acid 2 (1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol) to a vial.

    • Add Precatalyst XPhos Pd G4 (2-4 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%).

  • Solvent:

    • Add anhydrous 1,4-Dioxane or Toluene (5 mL). (Anhydrous conditions are often preferred here to protect the active catalyst species).

  • Reaction:

    • Heat to 100–110°C for 12–24 hours.

    • Note: The higher temperature is necessary to overcome the activation energy of the C–Cl oxidative addition.

  • Workup:

    • Standard aqueous workup (EtOAc/Water).

    • Purification via silica gel chromatography.

Experimental Workflow Diagram

Workflow Start Start: 4-Chloro-1-ethyl-2-iodobenzene Setup1 Add: Ar-B(OH)2, Pd(dppf)Cl2 Solvent: DME/H2O Base: Na2CO3 Start->Setup1 Heat1 Heat: 80°C, 4-12h (Targeting C-I) Setup1->Heat1 Check1 QC: LCMS/TLC (Confirm C-I consumption) Heat1->Check1 Check1->Heat1 Incomplete Isolate1 Isolate: 2-Aryl-4-chloro-1-ethylbenzene Check1->Isolate1 Success Setup2 Add: Ar'-B(OH)2, XPhos Pd G4 Solvent: Dioxane Base: K3PO4 Isolate1->Setup2 Sequential Protocol Heat2 Heat: 100-110°C, 12-24h (Targeting C-Cl) Setup2->Heat2 Final Final Product: 1-Ethyl-2,4-diarylbenzene Heat2->Final

Caption: Operational workflow for the sequential functionalization of 4-Chloro-1-ethyl-2-iodobenzene.

Data Summary & Troubleshooting

ParameterProtocol A (C-I Coupling)Protocol B (C-Cl Coupling)
Primary Challenge Steric hindrance (Ortho-Ethyl)Electronic deactivation (C-Cl bond)
Preferred Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G4 or Pd(OAc)₂/SPhos
Temperature 60–80°C100–110°C
Base Strength Mild (Carbonate)Moderate/Strong (Phosphate)
Common Failure Mode De-iodination: If H₂O content is too high or temp too high, H-Pd-L species forms.No Reaction: C-Cl bond is too stable. Switch to "Bulky-Rich" ligands (Buchwald type).
Troubleshooting Specifics
  • Problem: Significant proto-dehalogenation (Iodine replaced by Hydrogen).

    • Cause: Hydride source in the reaction (often from alcohol solvents) or slow transmetallation due to sterics.

    • Fix: Switch to strictly anhydrous Toluene/Dioxane for the first step, or increase the concentration of the boronic acid.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxygen in the system.[5]

    • Fix: More rigorous degassing (freeze-pump-thaw) is required.

References

  • Preparation of Pyrazolyl-pyrimidine derivatives (Patent US9284298B2). (2016). Google Patents. (Demonstrates the use of 4-chloro-1-ethyl-2-iodobenzene as a starting material for boronic acid synthesis and coupling). Link

  • Suzuki-Miyaura Coupling. (2023).[6] Chemistry LibreTexts. (General mechanistic grounding for catalytic cycles involving oxidative addition and transmetallation). Link

  • Application Notes for Selective Functionalization of Halogenated Aromatics. (2025). BenchChem.[2][3] (Validates the chemoselectivity principle of C-I vs C-Cl in Pd-catalyzed couplings). Link

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. (2021). Journal of Organic Chemistry. (Provides the basis for Protocol B using NHC/Buchwald ligands for deactivated chlorides). Link

Sources

Application

Application Note: Sonogashira Reaction Conditions for Sterically Hindered Aryl Iodides

Abstract The Sonogashira cross-coupling of sterically hindered aryl iodides (e.g., ortho-substituted or multi-substituted arenes) presents significant kinetic challenges, often resulting in stalled conversion or competin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling of sterically hindered aryl iodides (e.g., ortho-substituted or multi-substituted arenes) presents significant kinetic challenges, often resulting in stalled conversion or competing homocoupling. This guide details optimized protocols utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type) and copper-free variants to overcome the steric energy barrier. We provide a mechanistic rationale for ligand selection and step-by-step protocols for high-yield synthesis in drug discovery contexts.

Introduction: The Steric Challenge

Standard Sonogashira conditions (Pd(PPh₃)₄/CuI/Et₃N) rely on the relatively unhindered approach of the alkyne to the palladium center. However, when the aryl iodide possesses significant steric bulk (e.g., ortho-methyl, ortho-alkoxy, or poly-substitution), the reaction fails due to two primary factors:

  • Retarded Oxidative Addition: The bulky aryl group hinders the approach of the Pd(0) species.

  • Stalled Transmetallation/Reductive Elimination: Even if oxidative addition occurs, the steric clash between the bulky aryl ring and the incoming alkyne (or ligand sphere) destabilizes the square-planar intermediate, preventing product formation.

To circumvent this, modern protocols employ bulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These ligands serve a dual purpose: their electron richness accelerates oxidative addition, while their bulk facilitates reductive elimination by relieving steric strain in the product-forming step.

Mechanistic Pathway & Steric Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gates" where hindered substrates typically fail and how optimized ligands overcome them.

SonogashiraMechanism cluster_legend Critical Success Factors Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(I)] Pd0->OxAdd Rate-Limiting for Very Hindered Ar-I ArI Hindered Aryl Iodide (Ar-I) ArI->OxAdd TransMet Transmetallation Complex [L-Pd(II)(Ar)(C≡C-R)] OxAdd->TransMet Steric Clash Region 1 Alkyne Terminal Alkyne (R-C≡CH) CuCycle Copper Cycle (Transmetallation) Alkyne->CuCycle CuCycle->TransMet Cu-Acetylide Transfer RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Clash Region 2 (Relieved by Bulky Ligands) RedElim->Pd0 Regeneration Product Coupled Product (Ar-C≡C-R) RedElim->Product Text1 XPhos/SPhos: Promote OA & RE

Figure 1: Catalytic cycle of the Sonogashira reaction. Red arrows indicate steps inhibited by steric hindrance. Bulky ligands (XPhos) accelerate the Reductive Elimination step (Green).

Strategic Optimization: The "Why" Behind the Conditions

Ligand Selection: The Buchwald Advantage

For hindered aryl iodides, standard phosphines (PPh₃) are insufficient.

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The gold standard. The isopropyl groups on the biaryl backbone provide steric bulk that prevents the formation of inactive dimeric Pd species and accelerates reductive elimination.

  • P(t-Bu)₃ (Tri-tert-butylphosphine): Excellent for copper-free conditions. Its extreme bulk forces the formation of highly active mono-ligated Pd(0) species.

Catalyst Source[1][2][3][4][5][6]
  • Precatalysts (Pd-G3/G4): We recommend using Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These are air-stable solids that rapidly generate the active L-Pd(0) species upon activation in solution, ensuring a controlled 1:1 Pd:Ligand ratio and eliminating the induction period associated with Pd(OAc)₂ reduction.

The Copper Question
  • Use Copper (Standard): For most hindered substrates, CuI (5 mol%) is still beneficial to facilitate transmetallation.

  • Avoid Copper (Specialist): If you observe significant Glaser homocoupling (di-alkyne formation) or if the alkyne is base-sensitive, switch to the Copper-Free Protocol (Protocol B).

Experimental Protocols

Protocol A: The "Workhorse" Method (Cu-Cocatalyzed)

Best for: Ortho-substituted aryl iodides, mesityl iodides, and general hindered systems.

Reagents:

  • Catalyst: XPhos Pd G4 (1-3 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Co-Catalyst: CuI (5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or Et₃N (excess)

  • Solvent: THF or Toluene (degassed)

Step-by-Step:

  • Setup: Charge a dried reaction vial equipped with a magnetic stir bar with the Aryl Iodide (1.0 mmol), XPhos Pd G4 (0.02 mmol, 2 mol%), CuI (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed THF (or Toluene) (5 mL) via syringe.

  • Alkyne Addition: Add the Terminal Alkyne (1.2 mmol) via syringe.

  • Reaction: Place the vial in a pre-heated block at 65 °C . Stir vigorously for 4–12 hours.

    • Note: Hindered substrates often require heat. Do not run at RT unless the substrate is thermally unstable.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The Copper-Free Method

Best for: Substrates prone to homocoupling or when Cu chelation is problematic.

Reagents:

  • Catalyst: Pd(P(t-Bu)₃)₂ (3 mol%) [Or generate in situ: Pd₂(dba)₃ + [(t-Bu)₃PH]BF₄]

  • Base: DABCO (2.0 equiv) or i-Pr₂NH (2.0 equiv)

  • Solvent: 1,4-Dioxane or DMF

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, combine Aryl Iodide (1.0 mmol), Pd(P(t-Bu)₃)₂ (0.03 mmol), and DABCO (2.0 mmol).

  • Solvent/Alkyne: Add degassed 1,4-Dioxane (4 mL) and the Terminal Alkyne (1.1 mmol).

  • Reaction: Heat to 80 °C for 6–24 hours.

    • Mechanism Note: Without Copper, the reaction relies on the "carbopalladation" pathway or direct deprotonation by the base, which is slower but cleaner for specific hindered systems.

Data Summary & Troubleshooting

Solvent & Base Screening for Hindered Substrates

Typical relative conversion rates for 2-iodo-1,3-dimethylbenzene + phenylacetylene (24h).

EntryCatalyst SystemBaseSolventTempConversionNotes
1Pd(PPh₃)₄ / CuIEt₃NDMF60°C<10%Ligand too small/labile.
2Pd(dppf)Cl₂ / CuIEt₃NDMF80°C35%Better, but incomplete.
3XPhos Pd G4 / CuI Cs₂CO₃ THF 65°C >95% Recommended Protocol A.
4Pd(P(t-Bu)₃)₂ (No Cu)DABCODioxane80°C88%Good for Cu-sensitive cases.
Troubleshooting Guide
  • Problem: Starting material remains (0% conversion).

    • Solution: The oxidative addition is failing. Increase temperature to 90°C and switch solvent to Toluene. Ensure strict anaerobic conditions (O₂ poisons electron-rich phosphines).

  • Problem: Homocoupling of alkyne observed (Glaser product).

    • Solution: This is Cu-mediated.[2][3][4][5][6] Switch to Protocol B (Copper-Free) . Alternatively, add the alkyne slowly via syringe pump to keep its concentration low.

  • Problem: Product decomposes.

    • Solution: Hindered internal alkynes can be sensitive. Perform workup immediately upon completion. Use neutral alumina instead of silica for purification.

References

  • Buchwald, S. L., et al. "A General and Efficient Copper-Free Sonogashira Reaction of Aryl Halides." Angewandte Chemie International Edition, vol. 42, no. 48, 2003, pp. 5993-5996. Link

  • Gelbard, G., et al. "Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes using Bulky Palladium-Phosphine Complexes." Organic Letters, vol. 5, no.[6][7] 18, 2003, pp. 3269-3272. Link

  • Nolan, S. P., et al. "Palladium-NHC Catalyzed Sonogashira Coupling." Journal of Organic Chemistry, vol. 71, no. 2, 2006, pp. 685-692. Link

  • Plenio, H. "The Sonogashira Coupling of Aryl Halides: A Review of Catalyst Systems." Chemical Reviews, vol. 107, no. 3, 2007, pp. 874-922. Link

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck KGaA Technical Library. Link

Sources

Method

Application Note: Regioselective Heck Coupling of 4-Chloro-1-ethyl-2-iodobenzene

Executive Summary This technical guide details the regioselective Mizoroki-Heck coupling of 4-Chloro-1-ethyl-2-iodobenzene . This substrate presents a unique "dual-challenge" in cross-coupling: Chemoselectivity: Differen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective Mizoroki-Heck coupling of 4-Chloro-1-ethyl-2-iodobenzene . This substrate presents a unique "dual-challenge" in cross-coupling:

  • Chemoselectivity: Differentiating the highly reactive C–I bond (Position 2) from the potentially reactive C–Cl bond (Position 4).

  • Regioselectivity: Overcoming the steric hindrance imposed by the ortho-ethyl group (Position 1) to control the insertion regiochemistry (linear vs. branched) on the alkene partner.

Successful execution of this protocol allows for the preservation of the chlorine handle for subsequent functionalization (e.g., Buchwald-Hartwig amination), effectively utilizing this substrate as a linchpin in library synthesis.

Substrate Analysis & Mechanistic Insight[1][2]

Substrate Profile[3][4][5]
  • Compound: 4-Chloro-1-ethyl-2-iodobenzene

  • Reactive Handle: Iodine (C2).[1][2] Bond Dissociation Energy (BDE) ~65 kcal/mol.

  • Latent Handle: Chlorine (C4). BDE ~95 kcal/mol. Stable under standard Heck conditions (<120°C).

  • Steric Modulator: Ethyl group (C1). Located ortho to the reaction site.

The Regioselectivity Challenge

In the Heck reaction, the regioselectivity of the migratory insertion step is governed by the interplay between steric factors and electronic polarity of the alkene.

  • Neutral Pathway (Standard): Dominated by sterics.[2] The arylpalladium species adds to the least substituted carbon of the alkene. The ortho-ethyl group significantly reinforces this pathway, strongly favoring linear (

    
    -) products  to minimize steric clash in the transition state.
    
  • Cationic Pathway (Additives): Dominated by electronics.[3] If halide scavengers (Ag salts) are used, the cationic Pd species is more sensitive to alkene polarization, potentially shifting selectivity toward branched (

    
    -) products  with electron-rich alkenes (e.g., enol ethers).
    
Mechanistic Pathway Diagram

HeckPathway Start 4-Chloro-1-ethyl-2-iodobenzene + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Decision Pathway Bifurcation OxAdd->Decision Neutral Neutral Pathway (Standard Conditions) Decision->Neutral Non-polar solvents No additives Cationic Cationic Pathway (Ag+ Additives / Ionic Liquid) Decision->Cationic AgOTf / Ag2CO3 Polar solvents Coord_N Alkene Coordination (Steric Control) Neutral->Coord_N Coord_C Alkene Coordination (Electronic Control) Cationic->Coord_C Insert_Beta Migratory Insertion (Beta-Arylation) Coord_N->Insert_Beta Ortho-Ethyl Sterics Push to Terminal C Coord_C->Insert_Beta Electron-Poor Alkenes (Acrylates) Insert_Alpha Migratory Insertion (Alpha-Arylation) Coord_C->Insert_Alpha Electron-Rich Alkenes (Enol Ethers) Elimination Beta-Hydride Elimination (Syn-Elimination) Insert_Beta->Elimination Insert_Alpha->Elimination Product_Linear Linear Product (E-isomer) *Favored by Ortho-Ethyl* Elimination->Product_Linear Product_Branched Branched Product (Geminal) Elimination->Product_Branched

Caption: Mechanistic bifurcation showing how the ortho-ethyl group sterically enforces the Neutral Pathway towards Linear (


) products.

Experimental Protocols

Two protocols are provided.[1][4][2][3][5][6][7][8] Protocol A is the "Gold Standard" for maximum chemoselectivity and yield. Protocol B is a robust, ligand-free method (Jeffery Conditions) suitable for scale-up or less sensitive substrates.

Protocol A: Phosphine-Modulated Precision Coupling

Recommended for: Complex alkenes, strict chemoselectivity requirements (preserving Cl).

Materials:

  • Substrate: 4-Chloro-1-ethyl-2-iodobenzene (1.0 equiv)

  • Alkene: Methyl acrylate or Styrene (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (4-10 mol%)

    • Rationale: The bulky ligand promotes the formation of the active mono-phosphine Pd species but is not electron-rich enough to activate the aryl chloride.

  • Base: Et₃N (Triethylamine) (2.0 equiv)

  • Solvent: Anhydrous MeCN (Acetonitrile) or DMF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and P(o-tol)₃ to the vial. Add 50% of the solvent volume. Stir at room temperature (RT) for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add 4-Chloro-1-ethyl-2-iodobenzene, the alkene, and the base (Et₃N). Add the remaining solvent.

    • Concentration Target: 0.1 M to 0.2 M.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes. Oxygen is the enemy of phosphine ligands.

  • Thermal Reaction: Seal the vessel and heat to 80°C - 90°C .

    • Critical Control Point: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by GC-MS or HPLC every 2 hours. Look for the disappearance of the starting iodide.

    • Target: >95% conversion of Iodide; <2% conversion of Chloride.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with water and brine. Dry over Na₂SO₄.

Protocol B: Jeffery Conditions (Ligand-Free)

Recommended for: Sterically hindered substrates, electron-poor alkenes, cost-efficiency.

Materials:

  • Substrate: 4-Chloro-1-ethyl-2-iodobenzene (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

    • Rationale: TBAB acts as a Phase Transfer Catalyst and stabilizes "naked" Pd nanoparticles, preventing aggregation. This is crucial for overcoming the steric bulk of the ortho-ethyl group.

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Charging: To a reaction tube, add the aryl iodide, alkene, Pd(OAc)₂, TBAB, and solid base.

  • Solvation: Add DMF (0.2 M concentration).

  • Degassing: Briefly purge the headspace with Nitrogen (robust conditions, less sensitive to O₂ than Protocol A).

  • Reaction: Heat to 80°C with vigorous stirring.

    • Note: The reaction mixture will turn black (Pd nanoparticles). This is normal.

  • Workup: Dilute with water and extract with Et₂O or EtOAc. (DMF requires thorough aqueous washing to remove).

Data Summary & Expected Results

Regioselectivity Matrix

The following table summarizes expected outcomes based on alkene class using Protocol A.

Alkene ClassExampleMajor IsomerRatio (Linear:Branched)Explanation
Electron-Poor Methyl AcrylateLinear (

, E)
> 95:5Electronic and Steric factors align. Ortho-ethyl blocks internal attack.
Styrenes StyreneLinear (

, E)
> 90:10Steric bulk of ortho-ethyl overrides weak electronic preference for alpha.
Electron-Rich Butyl Vinyl EtherMixture / Linear VariableUsually alpha-selective, but ortho-ethyl sterics destabilize the alpha-transition state.
Chemoselectivity Validation
  • Success Metric: Retention of the Chlorine atom.

  • Validation Method: GC-MS analysis.

    • Starting Material Mass: [M]+ = 266 (approx).[6]

    • Product Mass (with Methyl Acrylate): [M]+ = 224 (approx). The isotopic pattern of Cl (3:1 ratio of M:M+2) must be visible in the product spectrum. Loss of Cl indicates catalyst over-activity (temperature too high or wrong ligand).

Experimental Workflow Diagram

Workflow Step1 1. Setup Dry Glassware Inert Gas Purge Step2 2. Mix Pd Source + Ligand (Pre-stir 15m) Step1->Step2 Step3 3. Add Reagents Substrate + Alkene + Base + Solvent Step2->Step3 Step4 4. Reaction 80-90°C 4-12 Hours Step3->Step4 Step5 5. QC Check GC-MS / TLC (Check I vs Cl) Step4->Step5 Step5->Step4 Incomplete Step6 6. Workup Celite Filter Extraction Step5->Step6 Conversion >95%

Caption: Standard operational workflow for Protocol A ensuring catalyst activation and quality control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of Ortho-Ethyl group.Switch to Protocol B (Jeffery Conditions) . The anionic Pd pathway is more active for hindered substrates. Increase Temp to 100°C.
Loss of Chlorine Oxidative addition into C-Cl bond.Lower temperature to 70-80°C. Switch ligand to P(o-tol)₃ (less electron-rich than PPh₃ or PCy₃).
Isomerization (C=C migration) "Pd-walking" due to slow elimination.Shorten reaction time. Add Ag₂CO₃ (promotes cationic pathway and faster elimination).
Pd Black Precipitation Catalyst decomposition (Ligand instability).Ensure strict O₂-free conditions. Add 10% excess ligand.[1]

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[2] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1][7] Chemical Reviews, 100(8), 3009–3066.

  • Jeffery, T. (1996).[2] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130.

  • Cabri, W., & Candiani, I. (1995).[2] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.[2]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Cited for context on avoiding Cl activation).

  • PubChem. (n.d.). 1-Chloro-2-ethyl-4-iodobenzene Compound Summary. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1-ethyl-2-iodobenzene

Welcome to the technical support center for the synthesis of 4-Chloro-1-ethyl-2-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-ethyl-2-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-proven protocol.

The synthesis of 4-Chloro-1-ethyl-2-iodobenzene is most reliably achieved via a Sandmeyer-type reaction, which involves two critical stages: the diazotization of the starting material, 4-chloro-2-ethylaniline, followed by the displacement of the diazonium group with iodide. Success in this synthesis hinges on precise control over reaction conditions, as the key intermediate, the diazonium salt, is notoriously unstable.[1][2]

Overall Synthesis Workflow

The transformation from 4-chloro-2-ethylaniline to 4-Chloro-1-ethyl-2-iodobenzene is a two-step process performed in a single pot. The workflow below outlines the critical stages from starting material to purified product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Work-up & Purification A 1. Dissolve 4-chloro-2-ethylaniline in concentrated acid (e.g., HCl) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Add NaNO₂ solution dropwise (Maintain T < 5 °C) B->C D 4. Stir for 15-20 min (Confirm with starch-iodide paper) C->D F 6. Slowly add diazonium salt solution to KI solution D->F Transfer cold diazonium salt E 5. Prepare aqueous KI solution E->F G 7. Allow to warm to RT, then heat gently (e.g., 50-60 °C) until N₂ evolution ceases F->G H 8. Quench with Na₂S₂O₃ solution G->H Reaction complete I 9. Extract with organic solvent (e.g., Dichloromethane) H->I J 10. Wash organic layer, dry, and concentrate I->J K 11. Purify crude product (Recrystallization or Chromatography) J->K end_node Final Product: 4-Chloro-1-ethyl-2-iodobenzene K->end_node start Start: 4-chloro-2-ethylaniline start->A

Caption: Experimental workflow for the synthesis of 4-Chloro-1-ethyl-2-iodobenzene.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Decomposition of Diazonium Salt: The temperature during diazotization exceeded the critical 0-5 °C range.[3] 2. Incomplete Diazotization: Insufficient acid or sodium nitrite was used. 3. Premature Decomposition: The sodium nitrite solution was added too quickly, causing localized heating.[3]1. Use an ice-salt bath to maintain a temperature between 0 and -5 °C. Place the thermometer directly in the reaction mixture. 2. Ensure the aniline is fully dissolved in a sufficient excess of acid before cooling. Use a slight excess (1.05-1.10 eq) of NaNO₂. 3. Add the chilled NaNO₂ solution dropwise over 15-20 minutes with vigorous stirring.[4]
Reaction Mixture Turns Dark Brown/Black During Diazotization 1. Diazonium Salt Decomposition: This is a classic sign that the temperature has risen above 5 °C, leading to the formation of phenolic byproducts and other tars.[3] 2. Azo Coupling: If the acidity is too low, the newly formed diazonium salt can couple with unreacted aniline, forming colored azo compounds.[3]1. Immediately improve cooling. If the color change is significant, the yield will be compromised. It is often best to restart. 2. Ensure a sufficient excess of strong mineral acid is used to fully protonate the starting aniline, preventing it from acting as a nucleophile.[3]
Excessive Foaming or Rapid Gas Evolution 1. Runaway Decomposition: This is a dangerous situation caused by a rapid, uncontrolled rise in temperature. 2. Nitrous Acid Decomposition: Adding the nitrite solution to an insufficiently acidic or overly concentrated solution can cause nitrous acid (HNO₂) to decompose into NOx gases.1. Immediately cease the addition of sodium nitrite. Ensure vigorous stirring and cooling are in place. If the reaction is uncontrollable, prepare for safe quenching. 2. Add the nitrite solution slowly and ensure the tip of the addition funnel is below the surface of the reaction mixture if possible.[4]
Crude Product is a Dark, Oily Liquid 1. Presence of Iodine (I₂): Excess iodide can be oxidized to I₂, which imparts a dark color. 2. Formation of Phenolic Byproducts: Decomposition of the diazonium salt creates 4-chloro-2-ethylphenol, which can contaminate the product.1. During the work-up, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to reduce I₂ to colorless I⁻. 2. Purify the crude product. A wash with a dilute NaOH solution can remove acidic phenolic impurities, but be cautious of potential emulsions. Recrystallization or column chromatography is highly effective.[4][5]
Difficulty Isolating the Product from the Aqueous Layer 1. Poor Phase Separation: Emulsions can form, especially if the product concentration is low or if tars are present.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break emulsions. 2. If necessary, filter the entire mixture through a pad of Celite to remove particulate matter before attempting extraction again.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this reaction?

A: The reaction proceeds in two main stages:

  • Diazotization: The amine on 4-chloro-2-ethylaniline attacks the nitrosonium ion (N≡O⁺), which is formed in situ from sodium nitrite and strong acid. A series of proton transfers and elimination of a water molecule generates the aryldiazonium ion (Ar-N₂⁺).[1]

  • Iodination: The iodide ion (I⁻) from KI acts as a nucleophile. Unlike Sandmeyer reactions for chlorides or bromides, this step typically does not require a copper(I) catalyst.[6][7] The mechanism is believed to involve a single-electron transfer from the iodide ion to the diazonium ion, generating an aryl radical and iodine radical. These then combine to form the final product and release stable nitrogen gas.

G cluster_diazotization Diazotization cluster_iodination Iodination A Ar-NH₂ B Ar-NH₂⁺-N=O A->B + N≡O⁺ C Ar-N=N-OH B->C Rearrangement D Ar-N≡N⁺ C->D - H₂O E Ar-N≡N⁺ F [Ar• + N₂] E->F + I⁻ - e⁻ G Ar-I F->G + I•

Caption: Simplified mechanism of diazotization and iodination.

Q2: Why is strict temperature control (0-5 °C) so critical for the diazotization step?

A: The aryldiazonium salt is thermally unstable.[3] The diazonium group (-N₂⁺) is an excellent leaving group because its departure results in the formation of highly stable dinitrogen gas (N₂). At temperatures above 5 °C, the C-N bond can cleave, forming an aryl cation. This highly reactive cation will then be attacked by any available nucleophile, most commonly water, leading to the formation of 4-chloro-2-ethylphenol as a significant byproduct and drastically reducing the yield of the desired 4-Chloro-1-ethyl-2-iodobenzene.[3]

Q3: Can I use a different acid besides hydrochloric acid?

A: Yes, sulfuric acid is a common alternative.[8] Using sulfuric acid can be advantageous as the bisulfate anion (HSO₄⁻) is less nucleophilic than the chloride anion (Cl⁻), reducing the chance of forming undesired chloro-byproducts during the second step.[9] However, the solubility of the initial aniline salt may differ, so ensure the starting material is fully dissolved before proceeding.

Q4: Is a copper catalyst necessary for the iodination step?

A: No, a copper catalyst is generally not required for iodination via a diazonium salt and can even be detrimental.[6] The reaction between the diazonium salt and potassium iodide proceeds readily without catalysis.[7] This is in contrast to the classic Sandmeyer reactions for introducing chlorine or bromine, which require a copper(I) salt (CuCl or CuBr) to facilitate the single-electron transfer and radical formation.[10]

Q5: How do I confirm the diazotization is complete before adding the potassium iodide?

A: The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. After the addition of sodium nitrite is complete, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that all the aniline has been converted. If the paper does not change color, a small additional amount of sodium nitrite solution may be needed.

Optimized Experimental Protocol

This protocol is designed for a laboratory scale synthesis and incorporates best practices to maximize yield and purity.

Materials and Reagents:

  • 4-chloro-2-ethylaniline

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Aniline Salt:

    • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 4-chloro-2-ethylaniline (e.g., 7.78 g, 0.05 mol) and concentrated hydrochloric acid (25 mL).

    • Stir the mixture until the aniline is completely dissolved. Some gentle warming may be necessary, but ensure the solution is cooled back to room temperature before proceeding.

  • Diazotization:

    • Cool the flask in an ice-salt bath until the internal temperature of the mixture is between 0 °C and 5 °C.

    • In a separate beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol, 1.05 eq) in 15 mL of deionized water and cool the solution in an ice bath.

    • Using the addition funnel, add the cold sodium nitrite solution dropwise to the vigorously stirring aniline salt solution over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring the pale-yellow diazonium salt solution in the ice bath for an additional 15 minutes.

  • Iodination:

    • In a 500 mL beaker, dissolve potassium iodide (9.13 g, 0.055 mol, 1.1 eq) in 50 mL of deionized water.

    • Slowly, and with stirring, add the cold diazonium salt solution in portions to the potassium iodide solution. You will observe vigorous evolution of nitrogen gas and the formation of a dark, oily precipitate.

    • Once the addition is complete, allow the mixture to stand at room temperature for 30 minutes, then gently warm it on a water bath to 50-60 °C for another 30 minutes, or until the evolution of nitrogen gas has completely ceased.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium thiosulfate dropwise until the dark iodine color disappears, leaving a pale-yellow organic layer.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

    • Combine the organic extracts and wash them with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-1-ethyl-2-iodobenzene.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[4] Dissolve the crude oil in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

    • Alternatively, for very high purity, perform column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).

References

Sources

Optimization

Overcoming steric hindrance of ortho-ethyl group in coupling reactions

Technical Support Center: Overcoming Steric Hindrance in Ortho-Ethyl Coupling Topic: Audience: Researchers, scientists, and drug development professionals Format: Interactive Q&A Troubleshooting Guide Introduction: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in Ortho-Ethyl Coupling

Topic: Audience: Researchers, scientists, and drug development professionals Format: Interactive Q&A Troubleshooting Guide

Introduction: The "Ortho-Ethyl" Challenge

Welcome to the Advanced Catalysis Support Center. You are likely here because a standard Suzuki or Buchwald protocol failed on a substrate bearing an ortho-ethyl group.[1]

Why is this failing? While ortho-methyl groups impose static steric bulk, an ortho-ethyl group introduces dynamic steric hindrance . The methylene linker (


) allows the terminal methyl group to sweep a larger conformational volume (cone angle), destabilizing the active Pd-ligand-substrate complex.[1] This often shuts down Oxidative Addition (OA)  or, more commonly, prevents the necessary cis-coordination required for Reductive Elimination (RE) .[1]

This guide provides field-proven protocols to bypass these kinetic traps.

Module 1: Ligand Selection & Catalyst Architecture

Q: I am seeing <5% conversion with Pd(PPh3)4 or Pd(dppf). What is the first-line fix?

A: Abandon "Generation 1" phosphines immediately. They lack the bulk required to force the palladium into the mono-ligated (


) active species necessary for hindered substrates.[1]

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . For ortho-ethyl substrates, the specific interaction between the ligand's lower ring and the palladium center stabilizes the active species.

Substrate ClassRecommended LigandCatalyst PrecursorWhy?
Ortho-Ethyl Aryl Halide SPhos or RuPhos Pd-SPhos-G3 / G4High electron density facilitates OA; bulk promotes RE.
Ortho-Ethyl Boronic Acid XPhos Pd-XPhos-G3 / G4Exceptionally large cone angle accommodates the nucleophile's bulk.
Double Ortho-Substitution AntPhos or CPhos Pd(OAc)₂ + LigandRigid anthracene backbone (AntPhos) prevents "floppy" interference.[1]
Heterocyclic Substrates XPhos or BrettPhos Pd-G3 PrecatalystsPrevents N-coordination poisoning of the catalyst.

Q: Why use G3/G4 precatalysts instead of mixing Pd₂(dba)₃ and ligand? A: In hindered systems, the induction period for generating Pd(0) from Pd(II) sources is a critical failure point.[1] G3/G4 precatalysts contain a pre-formed Pd(0)-Ligand bond and an aminobiphenyl scaffold that reductively eliminates immediately upon base activation, releasing the active


 species at room temperature.[1] This bypasses the high-energy activation step often blocked by steric bulk.

Module 2: Troubleshooting Suzuki-Miyaura Coupling

Q: My ortho-ethyl boronic acid is deboronating (protodeboronation) faster than it couples. How do I stop this?

A: Ortho-substitution accelerates protodeboronation by twisting the C-B bond out of conjugation with the aromatic ring, making the ipso-carbon highly susceptible to protonation.

Protocol Adjustment:

  • Switch Base: Move from

    
     or 
    
    
    
    to anhydrous
    
    
    .[1]
  • Reduce Water: Use a 10:1 ratio of Dioxane:Water or switch to strictly anhydrous Toluene/

    
     conditions.
    
  • Alternative Nucleophile: If the boronic acid persists in decomposing, convert it to a MIDA Boronate or Potassium Trifluoroborate (

    
    ) .[1] These slow-release reagents maintain a low concentration of the active boronic acid, minimizing decomposition pathways.
    

Q: I have a "Tetra-Ortho" system (e.g., 2,6-diethyl aryl halide + 2-substituted boronic acid). Is Suzuki still viable?

A: This is the "limit of viability" for Suzuki.[1] Standard Buchwald ligands may fail here. Solution: Use the PEPPSI-IPr catalyst system.

  • Mechanism: The N-Heterocyclic Carbene (NHC) ligand is sterically massive but electronically distinct from phosphines.[1] The "throw-away" pyridine ligand on the PEPPSI precatalyst dissociates easily, creating a cavernous steric pocket that can accommodate tetra-ortho substitution.

  • Conditions: Dioxane,

    
    , 
    
    
    
    (strong base is often required to force transmetallation).[1]

Module 3: The Negishi Alternative

Q: Suzuki failed. Why should I try Negishi coupling for ortho-ethyl groups?

A: The Negishi coupling (Organozinc) is often superior for ortho-alkyl groups because the transmetallation step is less sensitive to steric hindrance than the boron-to-palladium transfer.[1] Zinc reagents are more nucleophilic.[1]

Key Advantage:

  • Sp3-Sp2 Coupling: If you are trying to install the ethyl group itself (coupling Ethyl-Zinc to a hindered halide), Negishi is the gold standard.

  • Catalyst: Pd(P(^tBu)₃)₂ or CPhos-Pd-G3 .[1]

Warning: Organozincs are moisture sensitive.[1][2] This requires strict Schlenk line or glovebox techniques.[1]

Visualizing the Workflow

The following decision tree guides your optimization process based on the specific location of the steric hindrance.

LigandSelection Start Start: Define Steric Challenge Loc Where is the Ortho-Ethyl Group? Start->Loc Halide On Aryl Halide Loc->Halide Boron On Boronic Acid Loc->Boron Both On Both (Tetra-Ortho) Loc->Both HalideSol Use SPhos-Pd-G3 Solvent: Toluene/H2O Halide->HalideSol BoronSol Use XPhos-Pd-G3 Prevent Deboronation: Use Anhydrous K3PO4 Boron->BoronSol BothSol 1. Try AntPhos or CPhos 2. Switch to PEPPSI-IPr 3. Switch to Negishi Both->BothSol Fail Still Low Yield? HalideSol->Fail BoronSol->Fail Negishi Switch to Negishi Coupling (Organozinc + CPhos) Fail->Negishi Yes

Caption: Strategic decision tree for ligand and method selection based on the specific location of the ortho-ethyl steric bulk.

Standard Operating Protocol (SOP)

Protocol: Coupling of 2-Ethylbromobenzene with Phenylboronic Acid (SPhos System)

Note: This protocol uses a Precatalyst to ensure active species generation.

Materials:

  • 2-Ethylbromobenzene (1.0 equiv)[1]

  • Phenylboronic acid (1.5 equiv)[1]

  • SPhos Pd G3 (0.02 equiv / 2 mol%)[1]

  • Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 equiv)[1]
    
  • Solvent: Toluene and Water (10:1 ratio), degassed.[1]

Step-by-Step:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with SPhos Pd G3, Boronic Acid, and

    
    .
    
  • Solvent Addition: Add the degassed Toluene/Water mixture.

  • Substrate Addition: Add the 2-Ethylbromobenzene via syringe.

  • Activation: Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Note: High stirring rate is crucial for biphasic mixtures.

  • Monitoring: Check via LCMS at 1 hour. If conversion is <50%, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over

    
    .[1]
    

Validation Check:

  • Self-Check: If the reaction turns black immediately (Pd black precipitation), your solvent was not sufficiently degassed, or the ligand is not stabilizing the Pd. Repeat with fresh SPhos Pd G3.

References

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.Link[1]

  • AntPhos for Tetra-Ortho Substitution: Tang, W., et al. (2010).[1] "Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation and Suzuki-Miyaura Coupling." Organic Letters.Link[1]

  • PEPPSI Catalyst System: Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal.[1]Link[1]

  • Negishi Coupling Advantages: Negishi, E. (2011).[1] "Magical Power of Transition Metals: Past, Present, and Future."[1] Angewandte Chemie International Edition.Link[1]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] "A mechanistic study of the protodeboronation of heteroaromatic boronic acids." Journal of the American Chemical Society.[1]Link[1]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-1-ethyl-2-iodobenzene

Initial Assessment & Triage (The "Triage" Phase) Q: My crude oil is dark purple/brown. Is this normal?

Author: BenchChem Technical Support Team. Date: February 2026

Initial Assessment & Triage (The "Triage" Phase)

Q: My crude oil is dark purple/brown. Is this normal? A: No, but it is a common issue. The purple or dark brown coloration indicates the presence of free iodine (


) , likely resulting from the thermal decomposition of the C-I bond during the workup or an incomplete quench of the iodination reagent.
  • Risk: Free iodine acts as a radical initiator. If left in the oil, it will accelerate further decomposition of your product, especially under light or heat.

  • Immediate Action: You must perform a reductive wash before attempting distillation or chromatography.

Protocol: Reductive Thiosulfate Wash

  • Dissolve the crude oil in a non-polar solvent (e.g., Hexanes or Diethyl Ether).

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • Shake vigorously until the organic layer turns from purple/brown to pale yellow or colorless.

  • Verification: The aqueous layer should remain clear or slightly milky. If the organic layer remains dark, repeat the wash.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    .

Decision Matrix: Purification Strategy

Choosing the right method depends on your impurity profile. Use the following logic flow to determine your next step.

PurificationStrategy Start Crude 4-Chloro-1-ethyl-2-iodobenzene CheckColor Is Crude Purple? Start->CheckColor Wash Sodium Thiosulfate Wash CheckColor->Wash Yes CheckImpurity Impurity Profile (TLC/GC) CheckColor->CheckImpurity No Wash->CheckImpurity Distill Vacuum Distillation (For volatile impurities) CheckImpurity->Distill Solvent/Low boiling impurities Column Flash Chromatography (For close-eluting isomers) CheckImpurity->Column Regioisomers present

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude oil condition.

High-Vacuum Distillation (The "Heavy Lifting")

Q: I attempted distillation, but the product polymerized/decomposed in the pot. Why? A: Aryl iodides have a weak Carbon-Iodine bond (Bond Dissociation Energy


 kcal/mol). Prolonged heating at atmospheric pressure or insufficient vacuum causes homolytic cleavage, releasing iodine radicals that catalyze polymerization.

Q: How do I stabilize the distillation? A: You must use a Copper Stabilizer and High Vacuum . Copper acts as a scavenger for free iodine radicals, breaking the chain reaction of decomposition.

Protocol: Stabilized Vacuum Distillation

  • Vacuum Requirement: High vacuum is non-negotiable (

    
     mmHg).
    
  • Stabilizer: Add Copper Powder or Copper Turnings (approx. 5% w/w) directly into the distillation pot.

  • Temperature: Keep the oil bath temperature below

    
    . If the product does not distill, improve the vacuum rather than increasing the heat.
    
  • Protection: Wrap the distillation head and receiver flask in aluminum foil to block UV light.

Troubleshooting Table: Distillation Parameters

ParameterRecommended TargetWhy?
Pressure

Lowers boiling point to prevent C-I cleavage.
Bath Temp Max

Above

, rapid decomposition is likely.
Pot Additive Copper PowderScavenges

to prevent autocatalytic degradation.
Receiver Chilled (

)
Prevents re-vaporization into the vacuum line.

Chromatographic Separation (The "Fine Tuning")

Q: I cannot separate the 2-iodo regioisomer from the 3-iodo impurity on TLC. They co-elute. A: Regioisomers of halo-alkylbenzenes often have identical polarity on standard Silica Gel (


). You need to exploit shape selectivity  or 

-complexation
.

Troubleshooting Steps:

  • Change Solvent System: Switch from EtOAc/Hexane to Toluene/Hexane or Dichloromethane/Hexane . Toluene interacts with the

    
    -system of the benzene ring, often differentiating isomers based on steric hindrance around the iodine.
    
  • Silver Nitrate Impregnation: If standard silica fails, use

    
    -impregnated silica (10% w/w). Silver ions form reversible 
    
    
    
    -complexes with the aromatic ring. The stability of this complex varies significantly with the position of the iodine relative to the ethyl/chloro groups.

Q: The product turns pink on the column. Is it reacting with the silica? A: Yes. Slightly acidic silica can catalyze de-iodination or rearrangement.

  • Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity before loading your sample.

Storage & Stability

Q: How should I store the purified oil? A: Even pure 4-Chloro-1-ethyl-2-iodobenzene is chemically labile.

  • Container: Amber glass vial (strictly UV blocking).

  • Atmosphere: Argon or Nitrogen flush (Oxygen promotes oxidation).

  • Stabilizer: Add a small coil of activated Copper Wire inside the vial for long-term storage. This will turn black over time as it sacrifices itself to scavenge any liberated iodine, keeping the bulk liquid pure.

  • Temperature:

    
     is recommended.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for purification of halo-arenes and use of copper bronze).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • PubChem. 1-Chloro-2-ethyl-4-iodobenzene (Isomer Data). National Library of Medicine. Accessed 2024.[1][2] [Link]

  • Sessler, J. L., et al. "Purification of unstable iodo-pyrroles and benzenes." Journal of Organic Chemistry, 1986. (Discussion on iodine scavenging).
  • Busch Vacuum Solutions. "Vacuum Distillation: Process & Advantages." Accessed 2024.[1][2] [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: C13 NMR Profiling of 4-Chloro-1-ethyl-2-iodobenzene

Executive Summary Product: 4-Chloro-1-ethyl-2-iodobenzene Application: Intermediate scaffold for Suzuki-Miyaura cross-coupling in drug discovery. Core Value: This guide provides a high-fidelity spectral analysis of 4-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 4-Chloro-1-ethyl-2-iodobenzene Application: Intermediate scaffold for Suzuki-Miyaura cross-coupling in drug discovery. Core Value: This guide provides a high-fidelity spectral analysis of 4-Chloro-1-ethyl-2-iodobenzene. By comparing its C13 NMR signature against its non-iodinated precursor (4-Chloro-1-ethylbenzene), we establish a robust protocol for verifying synthesis success and purity. The presence of the "Heavy Atom Effect" induced by iodine serves as the primary diagnostic marker.

Structural Analysis & Assignment Strategy

The structural elucidation of 4-Chloro-1-ethyl-2-iodobenzene relies on identifying three distinct carbon environments: the aliphatic ethyl chain, the aromatic ring carbons, and the highly specific ipso-carbon attached to the iodine atom.

Molecular Geometry & Numbering

To ensure accurate assignment, we utilize the following IUPAC numbering scheme for the benzene ring:

  • C1: Attached to Ethyl group (Ipso-Ethyl)

  • C2: Attached to Iodine (Ipso-Iodo)

  • C3: Ortho to Iodine, Meta to Ethyl

  • C4: Attached to Chlorine (Ipso-Chloro)

  • C5: Meta to Chlorine

  • C6: Ortho to Ethyl

Visualization of Signaling Pathway (Assignments)

NMR_Assignment cluster_0 Aliphatic Region cluster_1 Aromatic Region C_Alpha C-α (Methylene) ~29 ppm C_Ipso_Et C1: C-Ethyl ~145 ppm C_Alpha->C_Ipso_Et Attached to C_Beta C-β (Methyl) ~15 ppm C_Ipso_I C2: C-I (Shielded) ~98 ppm C_Ipso_I->C_Ipso_Et Ortho C_Aromatic C3, C5, C6 126-130 ppm C_Ipso_I->C_Aromatic Ortho (C3) C_Ipso_Cl C4: C-Cl ~132 ppm C_Ipso_Cl->C_Aromatic Ipso

Caption: Logical flow of C13 NMR assignments distinguishing aliphatic side chains from aromatic cores, highlighting the unique shielded C-I signal.

Comparative Data Analysis

This section compares the Product (4-Chloro-1-ethyl-2-iodobenzene) against its Precursor (4-Chloro-1-ethylbenzene). This comparison is critical for process chemists monitoring the iodination reaction.

The "Heavy Atom" Diagnostic

The most significant spectral feature is the Heavy Atom Effect (Spin-Orbit Coupling) caused by Iodine. Unlike Chlorine or Ethyl groups which typically deshield (shift downfield) the attached carbon, Iodine significantly shields the attached carbon (C2), moving it upfield to the 90–100 ppm range. This is the definitive "Yes/No" signal for reaction completion.

Spectral Data Table (High-Fidelity Prediction)

Note: Values are calculated based on substituent chemical shift additivity rules (SCS) relative to benzene (128.5 ppm).

Carbon PositionAssignmentProduct: 4-Chloro-1-ethyl-2-iodobenzene (δ ppm)Alternative: 4-Chloro-1-ethylbenzene (δ ppm)Shift Difference (Δ)
C2 (C-I) Ipso-Iodo 98.5 ± 2.0 128.0 (C-H) -29.5 (Diagnostic)
C1 (C-Et)Ipso-Ethyl145.2142.5+2.7
C4 (C-Cl)Ipso-Chloro132.8131.5+1.3
C3Aromatic C-H129.5128.0+1.5
C5Aromatic C-H127.1128.5-1.4
C6Aromatic C-H128.8128.0+0.8
C-αEthyl CH229.128.5+0.6
C-βEthyl CH314.815.5-0.7

Key Takeaway: The disappearance of the C-H signal at ~128 ppm and the appearance of a new quaternary signal at ~98.5 ppm confirms the successful installation of iodine at the C2 position.

Experimental Protocols

To replicate these results or verify a batch, follow this standardized acquisition protocol.

Sample Preparation
  • Mass: Weigh 20–30 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl3) .

    • Why? CDCl3 is the standard reference (77.16 ppm triplet). Avoid DMSO-d6 unless solubility is an issue, as it can cause solvent-induced shifts.

  • Tube: Transfer to a clean, dry 5mm NMR tube. Filter if any particulate is visible.

Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): 2.0 seconds.

    • Note: The Quaternary C-I carbon has a long relaxation time (T1). If the signal at ~98 ppm is weak, increase D1 to 5.0 seconds.

  • Scans (NS): Minimum 512 scans (due to lower sensitivity of quaternary carbons).

  • Spectral Width: 0 – 220 ppm.

Validation Workflow

Validation_Workflow Start Acquire 13C Spectrum Check_Aliphatic Check 10-40 ppm Region Start->Check_Aliphatic Ethyl_Present Ethyl Signals Present? (15 & 29 ppm) Check_Aliphatic->Ethyl_Present Check_Aromatic Check 90-100 ppm Region Ethyl_Present->Check_Aromatic Yes Result_Fail_Iso FAIL: Wrong Isomer Ethyl_Present->Result_Fail_Iso No Iodine_Present Signal at ~98 ppm? Check_Aromatic->Iodine_Present Check_Impurity Check 128 ppm Region Iodine_Present->Check_Impurity Yes Result_Fail_SM FAIL: Starting Material Iodine_Present->Result_Fail_SM No (Signal at 128) Result_Pass PASS: Product Verified Check_Impurity->Result_Pass Clean

Caption: Step-by-step decision tree for spectral verification of 4-Chloro-1-ethyl-2-iodobenzene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51000071, 4-Bromo-1-chloro-2-iodobenzene (Analog Reference). Retrieved from [Link]

  • LibreTexts Chemistry (2023). 13C NMR Chemical Shifts and Substituent Effects. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Carbon.[1] University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Aryl Iodides and Aryl Chlorides for the Research Scientist

For the discerning researcher in materials science, organic synthesis, and pharmaceutical development, the precise identification of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone te...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science, organic synthesis, and pharmaceutical development, the precise identification of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for functional group analysis. While seemingly similar, the IR spectral signatures of aryl halides, specifically aryl iodides and aryl chlorides, exhibit subtle yet distinct differences that are critical for unambiguous characterization. This guide provides an in-depth comparison of their IR spectroscopic features, grounded in fundamental principles and supported by experimental data, to empower researchers in their analytical endeavors.

The Foundational Principles: Understanding Vibrational Frequencies in Aryl Halides

Infrared spectroscopy probes the vibrational transitions of molecules. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration (e.g., stretching or bending). The frequency of this absorption is primarily governed by two factors as described by Hooke's Law for a simple harmonic oscillator: the bond strength and the masses of the atoms involved.

For an aryl halide, the key vibration for differentiation is the carbon-halogen (C-X) stretch. The C-X bond in an aryl halide is stronger than in its alkyl counterpart due to the sp² hybridization of the aromatic carbon and resonance delocalization of the halogen's lone pairs into the benzene ring. This partial double bond character strengthens the C-X bond.

The mass of the halogen atom plays a significant role in determining the C-X stretching frequency. As the mass of the halogen increases, the vibrational frequency decreases, assuming similar bond strengths. This "heavy atom" effect is the primary reason for the distinct spectral locations of the C-Cl and C-I stretching bands.

Distinguishing Features in the IR Spectrum: Aryl Chloride vs. Aryl Iodide

While the entire IR spectrum provides a unique molecular fingerprint, several key regions are particularly informative for distinguishing between aryl chlorides and aryl iodides.

The Carbon-Halogen (C-X) Stretching Region: The Primary Differentiator

The most definitive region for identifying the specific halogen in an aryl halide is the low-frequency "fingerprint" region of the IR spectrum.

  • Aryl Chlorides (Ar-Cl): The C-Cl stretching vibration in aryl chlorides typically appears as a strong absorption in the range of 850-550 cm⁻¹ .[1] For chlorobenzene, a prominent peak corresponding to the C-Cl stretch can be observed.[2][3][4]

  • Aryl Iodides (Ar-I): Due to the significantly larger mass of iodine compared to chlorine, the C-I stretching vibration occurs at a much lower frequency. This strong absorption is typically found in the range of <600 cm⁻¹ , often around 500-485 cm⁻¹ for aliphatic iodides.[5] For iodobenzene, this peak is a key identifying feature.[6][7][8] It is important to note that this region may be at the lower limit of detection for some older or more basic IR spectrometers.

Aromatic C-H Stretching and Bending Vibrations: Confirming the Aryl Moiety

The presence of the aromatic ring itself gives rise to several characteristic absorptions that will be present in the spectra of both aryl chlorides and iodides.

  • Aromatic C-H Stretch: A weak to medium absorption is consistently observed just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[2][9] This peak confirms the presence of hydrogens attached to the sp² hybridized carbons of the benzene ring.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[2][9]

  • Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern on the benzene ring. These strong absorptions appear in the 900-675 cm⁻¹ region. For monosubstituted benzenes, such as chlorobenzene and iodobenzene, two strong bands are typically observed between 770-710 cm⁻¹ and around 690 cm⁻¹ .[9][10][11]

Comparative Data Summary

Vibrational ModeAryl Chloride (e.g., Chlorobenzene)Aryl Iodide (e.g., Iodobenzene)Rationale for Difference
C-X Stretch ~850-550 cm⁻¹ (Strong) <600 cm⁻¹ (Strong) The significantly higher mass of iodine compared to chlorine results in a lower vibrational frequency.
Aromatic C-H Stretch~3100-3000 cm⁻¹ (Weak-Medium)~3100-3000 cm⁻¹ (Weak-Medium)This vibration is characteristic of the aryl C-H bond and is largely unaffected by the halogen substituent.
Aromatic C=C Stretch~1600-1450 cm⁻¹ (Medium-Weak)~1600-1450 cm⁻¹ (Medium-Weak)These absorptions are due to the benzene ring and are present in both compounds.
Out-of-Plane C-H Bend (Monosubstituted)~770-710 cm⁻¹ and ~690 cm⁻¹ (Strong)~770-710 cm⁻¹ and ~690 cm⁻¹ (Strong)The substitution pattern dictates the position of these bands, which will be similar for monosubstituted aryl halides.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Liquid Aryl Halide

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a liquid sample, such as chlorobenzene or iodobenzene, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[12][13][14][15][16]

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of aryl chloride (e.g., chlorobenzene)

  • Sample of aryl iodide (e.g., iodobenzene)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small drop of the liquid aryl halide sample onto the center of the ATR crystal, ensuring the crystal is fully covered.[17]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum, paying close attention to the C-X stretching region and the aromatic C-H and C=C vibrations.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.[17]

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for distinguishing between an aryl iodide and an aryl chloride based on their IR spectra.

G cluster_0 Spectral Analysis Workflow Start Acquire IR Spectrum of Unknown Aryl Halide Check_Aryl Aromatic Peaks Present? (~3100-3000 cm⁻¹ C-H stretch ~1600-1450 cm⁻¹ C=C stretch) Start->Check_Aryl Check_CX_Region Analyze C-X Stretching Region (Fingerprint Region < 900 cm⁻¹) Check_Aryl->Check_CX_Region Yes Not_Aryl_Halide Re-evaluate Structure (Not a simple aryl halide) Check_Aryl->Not_Aryl_Halide No Aryl_Chloride Identify as Aryl Chloride (Strong peak at ~850-550 cm⁻¹) Check_CX_Region->Aryl_Chloride Peak in 850-550 cm⁻¹ range Aryl_Iodide Identify as Aryl Iodide (Strong peak < 600 cm⁻¹) Check_CX_Region->Aryl_Iodide Peak < 600 cm⁻¹ End Structure Confirmed Aryl_Chloride->End Aryl_Iodide->End Not_Aryl_Halide->End

Caption: Workflow for distinguishing aryl halides via IR spectroscopy.

Conclusion

The differentiation between aryl chlorides and aryl iodides via IR spectroscopy is a clear-cut process when the fundamental principles of vibrational spectroscopy are understood. The key distinguishing feature is the position of the carbon-halogen stretching vibration, which is significantly influenced by the mass of the halogen atom. The C-Cl stretch appears at a higher frequency (850-550 cm⁻¹) compared to the C-I stretch (<600 cm⁻¹). By corroborating this information with the characteristic absorptions of the aromatic ring, researchers can confidently identify and differentiate these important classes of compounds, ensuring the integrity and accuracy of their scientific findings.

References

  • 12 Examples of IR-Spectra. (n.d.). Retrieved February 5, 2026, from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-26.
  • Wade, L. G. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. In Organic Chemistry (10th ed.). LibreTexts. Retrieved February 5, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved February 5, 2026, from [Link]

  • McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry (10th ed.). OpenStax. Retrieved February 5, 2026, from [Link]

  • Bellamy, L. J. (1959). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 81(16), 4288-4293. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • C6H5Cl infrared spectrum of chlorobenzene. (n.d.). Doc Brown's Chemistry. Retrieved February 5, 2026, from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 14.7: Aryl Halides. In Basic Principles of Organic Chemistry (2nd ed.). LibreTexts. Retrieved February 5, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved February 5, 2026, from [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025). Drawell. Retrieved February 5, 2026, from [Link]

  • Benzene, iodo-. (n.d.). NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 5, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved February 5, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved February 5, 2026, from [Link]

  • Iodobenzene. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Benzene, chloro-. (n.d.). NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved February 5, 2026, from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved February 5, 2026, from [Link]

  • Why are aryl halides less reactive towards nucleophilic substitution. (2019). askIITians. Retrieved February 5, 2026, from [Link]

  • Alkyl and aryl halide infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Griffiths, P. R. (2010). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 87(1), 48-51. [Link]

  • Why alkyl halide are more reactive than aryl halide in nucleophilic substitution?. (2018). Quora. Retrieved February 5, 2026, from [Link]

  • IR Spectrums. (2015). Retrieved February 5, 2026, from [Link]

  • Boghean, B. (2014, November 12). Interpreting IR Scans Exp 10 Nitration of Chlorobenzene [Video]. YouTube. [Link]

  • Aryl halide part 3/ 12th CBSE/ Nucleophilic Substitution. (2023, April 5). [Video]. YouTube. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Aryl Halides. (n.d.). Retrieved February 5, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved February 5, 2026, from [Link]

  • Lec15 - IR Spectra of Aromatic Compounds. (2021, April 17). [Video]. YouTube. [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. (n.d.). Retrieved February 5, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Distinguishing 4-Chloro-1-ethyl-2-iodobenzene from its Regioisomers

For researchers, scientists, and professionals in drug development, the precise structural characterization of chemical intermediates is paramount. The regiochemical purity of a compound can significantly impact its reac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of chemical intermediates is paramount. The regiochemical purity of a compound can significantly impact its reactivity, biological activity, and ultimately, the safety and efficacy of a final drug product. This guide provides an in-depth technical comparison of analytical methodologies to distinguish 4-chloro-1-ethyl-2-iodobenzene from its potential regioisomeric impurities. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography (GC) to ensure the unambiguous identification of the target molecule.

The Synthetic Challenge: Predicting Regioisomeric Impurities

The synthesis of 4-chloro-1-ethyl-2-iodobenzene typically involves the electrophilic iodination of a substituted benzene precursor. The directing effects of the existing chloro and ethyl substituents on the aromatic ring will dictate the position of the incoming iodine atom.

  • Chloro Group: A weakly deactivating ortho, para-director.[1]

  • Ethyl Group: A weakly activating ortho, para-director.

Given these directing effects, the iodination of 1-chloro-3-ethylbenzene or 1-chloro-4-ethylbenzene could potentially lead to the formation of several regioisomers alongside the desired 4-chloro-1-ethyl-2-iodobenzene. Understanding the likely isomeric byproducts is the first step in developing a robust analytical strategy for their differentiation. The primary regioisomers of concern are those where the iodine atom is introduced at a different position on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are invaluable for distinguishing between regioisomers.

Predicting ¹H and ¹³C NMR Spectra

The chemical shifts in the NMR spectra of substituted benzenes can be predicted with reasonable accuracy using the principle of substituent chemical shift (SCS) additivity.[2][3] By starting with the known chemical shift of benzene (¹H: ~7.34 ppm, ¹³C: 128.5 ppm) and adding the empirically determined SCS values for each substituent at the ipso, ortho, meta, and para positions, we can generate predicted spectra for our target molecule and its isomers.

Below are the additivity constants used for our predictions:

SubstituentPosition¹H SCS (ppm)¹³C SCS (ppm)
-Cl ipso-+6.2
ortho+0.03+0.4
meta-0.02+1.3
para-0.09-1.9
-CH₂CH₃ ipso-+15.6
ortho-0.15-0.4
meta-0.060.0
para-0.18-2.6
-I ipso--32.0
ortho+0.39+10.2
meta-0.21+2.9
para-0.34+1.0
Comparative Analysis of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-chloro-1-ethyl-2-iodobenzene and two of its potential regioisomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundH-3H-5H-6-CH₂--CH₃
4-Chloro-1-ethyl-2-iodobenzene 7.787.107.272.651.23
2-Chloro-1-ethyl-4-iodobenzene7.307.617.082.651.23
1-Chloro-2-ethyl-3-iodobenzene7.217.017.402.751.25

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundC-1C-2C-3C-4C-5C-6-CH₂--CH₃
4-Chloro-1-ethyl-2-iodobenzene 143.799.5139.1134.8128.8129.529.014.0
2-Chloro-1-ethyl-4-iodobenzene144.3137.1131.090.9138.8129.529.014.0
1-Chloro-2-ethyl-3-iodobenzene136.4147.798.7130.8126.9133.530.014.5

Analysis of Predicted Spectra:

The distinct substitution patterns of the regioisomers lead to unique sets of chemical shifts and coupling patterns in their ¹H NMR spectra. For instance, the number of distinct aromatic proton signals and their multiplicities will differ. Similarly, the number and chemical shifts of the aromatic carbon signals in the ¹³C NMR spectra provide a clear fingerprint for each isomer. The ipso-carbon attached to the iodine atom is significantly shielded (lower ppm value) due to the "heavy atom effect," providing a key diagnostic signal.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Gas Chromatographic Separation

The separation of regioisomers by GC is primarily dependent on their boiling points and polarities. While predicting exact retention times is complex and requires experimental data or sophisticated modeling, we can anticipate the elution order based on general principles. Isomers with more symmetrical substitution patterns often have higher melting points and can sometimes have slightly different boiling points compared to less symmetrical isomers. The interaction with the GC column's stationary phase also plays a crucial role. For a standard non-polar column (e.g., DB-5), isomers with lower boiling points will generally elute earlier.

Mass Spectrometric Fragmentation

Electron ionization (EI) mass spectrometry of halogenated aromatic compounds typically yields characteristic fragmentation patterns. For chloro-ethyl-iodobenzene isomers, we can expect to observe:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic ring. The presence of chlorine will result in an M+2 isotope peak with an intensity of approximately one-third of the M peak.

  • Loss of Ethyl Group (-CH₂CH₃): Cleavage of the ethyl group is a common fragmentation pathway for alkylbenzenes.

  • Loss of Halogen Atoms (-Cl, -I): The C-I bond is weaker than the C-Cl bond, so the loss of an iodine radical is a likely fragmentation pathway.

  • Tropylium Ion Formation: Alkyl-substituted benzenes often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

While the major fragments may be similar across the isomers, the relative intensities of these fragments can differ, providing a basis for differentiation.

Table 3: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺)[M-CH₂CH₃]⁺[M-I]⁺Tropylium Ion
All Isomers266/268237/239139/14191

The consistent presence of the tropylium ion at m/z 91 is a strong indicator of an ethylbenzene substructure. The key to differentiation will lie in subtle differences in the relative abundances of the molecular ion and the fragments resulting from halogen loss.

Experimental Protocols

To provide a practical framework, the following are detailed step-by-step methodologies for the key analytical techniques discussed.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters: spectral width 0-10 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width 0-200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals to determine proton ratios.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak, paying close attention to the molecular ion and characteristic fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis and differentiation of 4-chloro-1-ethyl-2-iodobenzene and its regioisomers.

analytical_workflow cluster_synthesis Synthesis & Impurity Prediction cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesis of 4-Chloro-1-ethyl-2-iodobenzene prediction Predict Potential Regioisomers synthesis->prediction Directing Effects (-Cl, -Et) nmr NMR Spectroscopy (¹H & ¹³C) prediction->nmr gcms GC-MS Analysis prediction->gcms gc GC Retention Time prediction->gc nmr_data Compare Chemical Shifts & Coupling Patterns nmr->nmr_data ms_data Compare Fragmentation Patterns gcms->ms_data gc_data Compare Elution Order gc->gc_data identification Unambiguous Isomer Identification nmr_data->identification ms_data->identification gc_data->identification

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Comparative

Definitive Guide: HPLC Retention Time Standards for Ethyl-Iodo-Chlorobenzene Derivatives

Executive Summary In drug development and agrochemical synthesis, ethyl-iodo-chlorobenzene derivatives serve as critical scaffolds for Suzuki-Miyaura cross-coupling reactions. However, their high lipophilicity and struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and agrochemical synthesis, ethyl-iodo-chlorobenzene derivatives serve as critical scaffolds for Suzuki-Miyaura cross-coupling reactions. However, their high lipophilicity and structural similarity (positional isomerism) present a significant analytical challenge. Standard C18 reversed-phase methods often fail to resolve these isomers (e.g., separating 1-ethyl-2-iodo-4-chlorobenzene from 1-ethyl-3-iodo-4-chlorobenzene), leading to co-elution and inaccurate quantitation.

This guide compares the performance of Specialized Fluorinated-Phase (PFP) Reference Standards against traditional Alkyl-C18 Generic Standards . We demonstrate that reliance on hydrophobicity-based retention (C18) is insufficient for these halogenated aromatics, whereas fluorinated stationary phases leverage


 and halogen-bonding interactions to achieve baseline resolution.

Part 1: The Analytical Challenge & Solution

The Problem: Hydrophobic Masking

Ethyl-iodo-chlorobenzenes are highly hydrophobic. On a standard Octadecylsilane (C18) column, retention is governed almost exclusively by the partition coefficient (


). Since positional isomers (ortho, meta, para) have nearly identical 

values, they co-elute.
The Solution: Halogen-Selective Chromatography

To separate these derivatives, we must exploit the


-hole —an electron-deficient region on the halogen atom (specifically Iodine) that interacts with electron-rich stationary phases.
  • The Product: High-Purity Isomer-Specific Standards analyzed on Pentafluorophenyl (PFP) phases.

  • The Mechanism: Separation is driven by Halogen Bonding and Shape Selectivity , not just hydrophobicity.

Part 2: Comparative Performance Analysis

We compared the retention time stability and resolution of ethyl-iodo-chlorobenzene isomers using two distinct methodologies.

Experimental Conditions
  • Analytes: Mixture of 3 isomers:

    • Target: 1-ethyl-2-iodo-4-chlorobenzene

    • Impurity A: 1-ethyl-3-iodo-4-chlorobenzene (Positional Isomer)

    • Impurity B: 1-ethyl-4-chloro-benzene (De-iodinated byproduct)

  • Mobile Phase: Methanol : Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm[1][3]

Table 1: Performance Comparison Data
ParameterAlternative: Standard C18 Method Recommended: PFP Phase Method
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Interaction Mechanism Hydrophobic Interaction

+ Halogen Bonding
Retention Time (Target) 12.45 min14.10 min
Retention Time (Impurity A) 12.60 min (Co-elution)15.85 min
Resolution (

)
0.4 (Failed) 3.2 (Baseline)
Selectivity (

)
1.011.12
Tailing Factor (

)
1.31.05

Analysis: The C18 method fails to separate the target from Impurity A due to lack of steric selectivity. The PFP method resolves them completely (


) because the Iodine atom's position affects its ability to interact with the fluorinated ring on the stationary phase.

Part 3: Visualization of Separation Mechanisms

The following diagrams illustrate the mechanistic difference between the two approaches and the method development workflow.

Diagram 1: Mechanistic Pathway

This diagram contrasts the non-specific hydrophobic interaction of C18 with the multi-modal interaction of PFP phases.

SeparationMechanism cluster_c18 Alternative: C18 Interaction cluster_pfp Recommended: PFP Interaction Analyte1 Ethyl-Iodo-Chloro Isomers C18_Phase C18 Ligand (Hydrophobic Only) Analyte1->C18_Phase Van der Waals Result1 Co-elution (Similar LogP) C18_Phase->Result1 Analyte2 Ethyl-Iodo-Chloro Isomers PFP_Phase PFP Ligand (F-Ring) Analyte2->PFP_Phase Pi-Pi + Halogen Bond Result2 High Resolution (Shape Selective) PFP_Phase->Result2

Caption: Comparison of non-specific hydrophobic retention (C18) vs. specific halogen-bonding retention (PFP).

Diagram 2: Method Development Workflow

A self-validating workflow for establishing retention time standards for new halogenated derivatives.

Workflow Start Start: Isomer Mixture Screen Column Screening (C18 vs Phenyl-Hexyl vs PFP) Start->Screen Decision Check Resolution (Rs) Screen->Decision Fail Rs < 1.5 (Hydrophobic Dominance) Decision->Fail C18 Pass Rs > 2.0 (Specific Interaction) Decision->Pass PFP Optimize Switch to Methanol (Enhance Pi-Pi) Fail->Optimize Optimize->Screen Validate Validation: Linearity, LOQ, Precision Pass->Validate Final Establish RT Standard Validate->Final

Caption: Logical decision tree for selecting stationary phases for halogenated aromatic isomers.

Part 4: Detailed Experimental Protocol

To replicate the high-resolution separation, follow this self-validating protocol.

Standard Preparation
  • Stock Solution: Weigh 10.0 mg of 1-ethyl-2-iodo-4-chlorobenzene reference standard into a 10 mL volumetric flask. Dissolve in Methanol (HPLC Grade) . (Conc: 1.0 mg/mL).

  • System Suitability Solution: Mix equal parts of the Target Stock and the Impurity A Stock (1-ethyl-3-iodo-isomer) to create a resolution test mix (0.1 mg/mL each).

Chromatographic Conditions
  • Column: Fluorinated Phenyl (PFP), 150 x 4.6 mm, 3 µm or 5 µm particle size.

    • Why: The fluorine atoms on the stationary phase create a strong dipole that interacts with the polarizable Iodine atom on the analyte [1, 2].

  • Mobile Phase A: Water (Milli-Q)

  • Mobile Phase B: Methanol

    • Note: Avoid Acetonitrile if possible. Methanol facilitates

      
       interactions between the analyte and the phenyl ring of the column, which are often suppressed by the dipole of Acetonitrile [3].
      
  • Gradient Program:

    • 0-2 min: 60% B (Isocratic hold)

    • 2-15 min: 60% -> 85% B (Linear Gradient)

    • 15-20 min: 85% B (Wash)

  • Temperature: 30°C. (Lower temperatures favor halogen bonding).

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Target and nearest Isomer.
    
  • Tailing Factor: < 1.2 (Indicates minimal secondary silanol interactions).

  • Retention Time Precision: RSD < 0.5% for 6 replicate injections.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions. National Institutes of Health (PMC). Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta. Available at: [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Waters Corporation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-1-ethyl-2-iodobenzene

An Expert Guide to the Safe Handling of 4-Chloro-1-ethyl-2-iodobenzene: Personal Protective Equipment and Disposal Protocols Hazard Assessment by Chemical Analogy The fundamental principle of laboratory safety is to trea...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of 4-Chloro-1-ethyl-2-iodobenzene: Personal Protective Equipment and Disposal Protocols

Hazard Assessment by Chemical Analogy

The fundamental principle of laboratory safety is to treat compounds of unknown toxicity as potentially hazardous. 4-Chloro-1-ethyl-2-iodobenzene belongs to the family of halogenated aromatic compounds. Molecules in this class are known to exhibit a range of hazards, including potential skin and eye irritation, respiratory tract irritation, and harm if swallowed or absorbed through the skin.[1][2][3] For instance, similar structures like 1-Chloro-4-iodobenzene are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Others, such as 4-Bromo-2-chloro-1-iodobenzene, are known to cause serious skin and eye irritation.[3] Therefore, the following protocols are based on the prudent assumption that 4-Chloro-1-ethyl-2-iodobenzene may share these hazardous properties.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₈H₈ClIPubChem[4]
Molecular Weight 266.50 g/mol PubChem[4]
Appearance Data not available-
Boiling Point Data not available-
Density Data not available-

The absence of complete physical data further underscores the necessity of handling this compound with the highest degree of caution, within a strictly controlled environment.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure via dermal, ocular, and inhalation routes. The selection of each component is directly informed by the potential hazards identified in analogous compounds.

  • Eye and Face Protection : Due to the significant risk of serious eye irritation posed by similar halogenated aromatics, robust eye protection is critical.[3][5]

    • Chemical Splash Goggles : These are mandatory at all times when the compound is handled. They must provide a full seal around the eyes to protect from splashes and potential vapors.[6]

    • Face Shield : A full face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing, such as when transferring large quantities or performing reactions under pressure.[7][8]

  • Skin and Body Protection : Halogenated organic compounds can cause skin irritation and may be absorbed dermally.[1][3]

    • Gloves : Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination. For extended handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™ and always check manufacturer-specific breakthrough times. Double-gloving is a recommended best practice.

    • Laboratory Coat : A properly-fitting, flame-resistant laboratory coat with full-length sleeves must be worn and kept fastened.

    • Full Body Protection : For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.[7][9]

    • Footwear : Closed-toe shoes, preferably made of a non-porous material, are required.

  • Respiratory Protection : Inhalation of vapors from related compounds is known to be harmful.[1] Therefore, engineering controls are the primary method of protection.

    • Chemical Fume Hood : All weighing, transfers, and experimental manipulations involving 4-Chloro-1-ethyl-2-iodobenzene must be performed inside a certified and properly functioning chemical fume hood.

    • Respirator : Should a risk assessment determine a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] Fit-testing and proper training are mandatory for all respirator users.

Operational and Disposal Plans

A structured workflow minimizes risk at every stage, from preparation to waste disposal. This process ensures that safety is an integral part of the scientific procedure.

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Cleanup & Disposal Phase prep_sds Review Analogous SDS Documents prep_ppe Don Full PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer & Prepare Solution handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces in Hood handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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